SAH-d4
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H20N6O5S |
|---|---|
Poids moléculaire |
388.44 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i1D2,2D2 |
Clé InChI |
ZJUKTBDSGOFHSH-SOYVWYSNSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
S-Adenosyl-L-homocysteine-d4: An In-depth Technical Guide for Researchers
An Overview for Researchers, Scientists, and Drug Development Professionals
S-Adenosyl-L-homocysteine-d4 (SAH-d4) is the deuterated form of S-Adenosyl-L-homocysteine (SAH), a crucial molecule in numerous biological processes. Its primary application in research is as an internal standard for the accurate quantification of endogenous SAH in various biological matrices. This guide provides a comprehensive technical overview of this compound, including its chemical properties, its role in biological pathways, and detailed methodologies for its use in quantitative analysis.
Core Concepts: The Significance of S-Adenosyl-L-homocysteine
S-Adenosyl-L-homocysteine is a pivotal intermediate in the methionine cycle, a fundamental metabolic pathway in all eukaryotic organisms. SAH is formed from S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of transmethylation reactions.[1][2] These reactions are critical for the modification of DNA, RNA, proteins, and lipids, thereby regulating gene expression, signal transduction, and other cellular processes.[2][3]
The intracellular concentration of SAH is a potent feedback inhibitor of most SAM-dependent methyltransferases.[2] Consequently, the ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of the cell's methylation capacity.[2] Dysregulation of this ratio and the accumulation of SAH have been implicated in a variety of pathological conditions, including cancer, cardiovascular disease, and neurological disorders.[2]
S-Adenosyl-L-homocysteine-d4: Properties and Applications
This compound is a stable isotope-labeled version of SAH, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of SAH.[4] Because it is chemically and physically almost identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[4]
Physicochemical Properties of S-Adenosyl-L-homocysteine-d4
| Property | Value |
| Molecular Formula | C₁₄H₁₆D₄N₆O₅S |
| Molecular Weight | 388.4 g/mol |
| Solubility | Soluble in DMSO and Dimethyl formamide |
Quantitative Analysis of S-Adenosyl-L-homocysteine using this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAH in biological samples, utilizing this compound as an internal standard.
Experimental Protocols
1. Sample Preparation
The following protocols outline the general steps for extracting SAH from plasma and cultured cells. Optimization may be required depending on the specific sample type and instrumentation.
a) Plasma/Serum Sample Preparation [4][5][6]
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., 5 µmol/L this compound in 0.1% formic acid).
-
Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone to precipitate proteins.
-
Vortex vigorously for 10 minutes.
-
Incubate at 4°C for an additional 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
b) Cultured Cell Sample Preparation [5]
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of an extraction solution containing the internal standard (e.g., 0.4 M perchloric acid with this compound).
-
Vortex thoroughly for 1 minute to lyse the cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters reported in the literature for the analysis of SAH. These should be optimized for the specific instrument and column used.
| Parameter | Typical Value(s) |
| LC Column | C8, C18, or RP-Amide column |
| Mobile Phase A | 10 mmol/L ammonium formate buffer, pH 3.4; 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile; Methanol |
| Flow Rate | 0.2 - 0.8 mL/min |
| Injection Volume | 3 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) for SAH | 385.1, 385.3 |
| Product Ion (m/z) for SAH | 136.1, 136.2, 136.3 |
| Precursor Ion (m/z) for this compound | 389.1, 390.0 |
| Product Ion (m/z) for this compound | 137.2, 138.1 |
| Linearity Range | 8 - 1024 nmol/L; 12.5 - 5000 nmol/L |
| Lower Limit of Quantification (LLOQ) | 3 - 16 nmol/L |
References for table data:[5][6][7][8][9][10]
Signaling Pathways and Experimental Workflows
The Methionine Cycle and Its Central Role in Methylation
The metabolism of SAH is intrinsically linked to the methionine cycle. This pathway is essential for regenerating methionine and maintaining the cellular supply of SAM for methylation reactions.
Caption: The Methionine Cycle and related pathways.
Experimental Workflow for SAH Quantification
The general workflow for quantifying SAH in biological samples using this compound and LC-MS/MS is a multi-step process that ensures accuracy and reproducibility.
Caption: General workflow for SAH quantification by LC-MS/MS.
References
- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to SAH-d4: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of S-Adenosylhomocysteine-d4 (SAH-d4), a deuterated isotopologue of the critical metabolic intermediate, S-Adenosylhomocysteine (SAH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical and biological properties, and its primary application as an internal standard in quantitative analyses.
Chemical Structure and Identification
This compound is a synthetically modified version of SAH where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling grants it a distinct mass-to-charge ratio (m/z) from its endogenous counterpart, making it an ideal internal standard for mass spectrometry-based quantification.
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid-d4
-
Synonyms: this compound, S-(5'-deoxyadenosin-5'-yl)-L-homocysteine-d4[1]
-
Molecular Formula: C₁₄H₁₆D₄N₆O₅S[1]
-
SMILES: NC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(O)=O">C@@HO3[1]
Physicochemical and Biological Properties
The physicochemical and biological properties of this compound are nearly identical to that of endogenous SAH, with the key difference being its increased molecular weight due to the deuterium labeling.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound:
| Property | Value |
| Molecular Weight | 388.4 g/mol [1] |
| Appearance | Crystalline solid[2] |
| Purity | ≥98% (S-Adenosylhomocysteine), ≥99% deuterated forms (d1-d4)[2] |
| Solubility | DMSO: ~5 mg/mL, Dimethyl formamide (DMF): ~1 mg/mL, PBS (pH 7.2): ~5 mg/mL[1][2] |
| Storage and Stability | Store at -20°C for up to 4 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container.[2][3] |
Biological Properties and Mechanism of Action of SAH
This compound itself is not biologically active in the traditional sense but serves as a tracer for its unlabeled counterpart, SAH. SAH is a crucial component of the methylation cycle , a fundamental metabolic pathway in all eukaryotic cells.
-
Role in the Methylation Cycle: SAH is formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions. These reactions are catalyzed by methyltransferase enzymes and are essential for the modification of DNA, RNA, proteins, and lipids. The hydrolysis of SAH to adenosine and homocysteine is catalyzed by SAH hydrolase (AHCY).[4][5]
-
Mechanism of Action: SAH is a potent product inhibitor of most SAM-dependent methyltransferases.[5] An elevated SAH/SAM ratio can, therefore, lead to the inhibition of cellular methylation, a state known as hypomethylation, which has been implicated in various pathological conditions.[5]
The Methylation Cycle Signaling Pathway
The methylation cycle is a critical metabolic pathway that regulates a wide range of cellular processes. The following diagram illustrates the central role of SAH in this cycle.
Caption: The Methylation Cycle, highlighting the central role of SAH.
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of endogenous SAH levels in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of DMSO or an appropriate solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution (e.g., 5 µmol/L):
-
Prepare a serial dilution of the stock solution in a suitable solvent, such as 0.1% formic acid in water, to achieve the desired final concentration for spiking into samples.[6]
-
Sample Preparation for LC-MS/MS Analysis (Plasma)
The following is a general protocol for the extraction of SAH from plasma samples. Optimization may be required depending on the specific sample matrix and instrumentation.
-
Sample Spiking:
-
Protein Precipitation:
-
Centrifugation and Supernatant Collection:
-
Centrifuge the sample at 13,400 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification Workflow
The following diagram illustrates a typical workflow for the quantification of SAH using this compound as an internal standard.
Caption: A typical workflow for LC-MS/MS quantification of SAH.
LC-MS/MS Instrumentation and Data Analysis (Example)
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Data Analysis:
-
The peak areas of the MRM transitions for both SAH and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of SAH to the peak area of this compound against the known concentrations of SAH standards.
-
The concentration of SAH in the unknown samples is then determined from this calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers studying the methylation cycle and its role in health and disease. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of endogenous SAH levels. This guide provides a foundational understanding of the chemical properties, biological significance, and practical application of this compound, empowering researchers to confidently incorporate this valuable reagent into their experimental workflows.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosyl-L-homocysteine (SAH): A Technical Guide on its Core Cellular Functions
Audience: Researchers, scientists, and drug development professionals.
Abstract: S-Adenosyl-L-homocysteine (SAH) is a pivotal intermediate metabolite in the universal methylation cycle. Formed from the demethylation of S-adenosyl-L-methionine (SAM), SAH serves as a potent product inhibitor of all SAM-dependent methyltransferase enzymes. Its intracellular concentration, and particularly the ratio of SAM to SAH, is a critical determinant of the cell's "methylation potential," influencing a vast array of cellular processes including epigenetic regulation of gene expression, signal transduction, and metabolism. The hydrolysis of SAH by SAH hydrolase (SAHH) is the primary route for its removal, linking the methylation cycle directly to homocysteine metabolism. Consequently, dysregulation of SAH levels is implicated in numerous pathological conditions, including cardiovascular, neurological, and renal diseases. This document provides a detailed technical overview of the functions of SAH, presents key quantitative data, outlines experimental protocols for its study, and visualizes its central role in cellular pathways.
The Central Role of SAH in Cellular Methylation
The Methylation Cycle: From SAM to SAH
All cellular methylation reactions utilize S-adenosyl-L-methionine (SAM) as the universal methyl group donor.[1] Over 200 distinct methylation reactions are essential for processes ranging from transcription and translation to protein localization and signaling.[2] SAM-dependent methyltransferases catalyze the transfer of a methyl group from SAM to a wide variety of acceptor substrates, including DNA, RNA, proteins (such as histones), and lipids.[1][3] This enzymatic transfer results in the formation of the methylated substrate and S-Adenosyl-L-homocysteine (SAH) as a byproduct.[2][4]
Caption: The cellular methylation cycle, highlighting SAH formation and its inhibitory role.
SAH as a Product and Potent Inhibitor of Methyltransferases
SAH is a powerful feedback inhibitor of most, if not all, SAM-dependent methyltransferases.[1][4] Its structural similarity to SAM allows it to bind to the active site of these enzymes, but lacking the transferable methyl group, it competitively inhibits the methylation reaction.[2][5] The accumulation of intracellular SAH can therefore suppress essential methylation processes, leading to global hypomethylation of DNA, RNA, and proteins, which can result in aberrant gene expression and cellular dysfunction.[3][4] Kinetic studies have demonstrated that many methyltransferases bind SAH with an affinity equal to or even greater than that for SAM.[6]
The SAM/SAH Ratio: A Key Indicator of Cellular Methylation Potential
The intracellular ratio of SAM to SAH is widely regarded as the "methylation potential" or an indicator of the cell's capacity to carry out methylation reactions.[1][7] A high SAM/SAH ratio favors the forward progression of methylation reactions. Conversely, a low ratio, typically caused by an increase in SAH concentration, signifies reduced methylation capacity due to product inhibition.[1][8] Therefore, maintaining a high SAM/SAH ratio is critical for cellular homeostasis.[9]
The SAH Hydrolase (SAHH/AHCY) Axis
Hydrolysis of SAH to Homocysteine and Adenosine
The primary mechanism for SAH removal in eukaryotic cells is its hydrolysis into L-homocysteine and adenosine.[3][10] This reaction is catalyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), also known as AHCY.[3][11] This enzymatic step is crucial because it relieves the potent inhibition caused by SAH, thereby allowing methyltransferase reactions to proceed.[12] SAHH is the only eukaryotic enzyme known to be capable of SAH catabolism, making it a key regulator of cellular methylation.[3]
Reversibility and Metabolic Regulation
The hydrolysis of SAH is a reversible reaction.[3][11] The thermodynamic equilibrium of the reaction catalyzed by SAHH actually favors the synthesis of SAH from adenosine and homocysteine.[3][9] However, under normal physiological conditions, the reaction proceeds in the hydrolytic direction due to the rapid and efficient removal of its products, adenosine and homocysteine, by subsequent metabolic pathways.[3][9] An elevation in the concentration of either homocysteine or adenosine can drive the reaction in the reverse direction, leading to the accumulation of SAH and subsequent inhibition of methylation.[2][4] This makes SAH levels highly sensitive to the status of homocysteine metabolism, which is in turn dependent on nutritional factors like folate and B vitamins.[1]
Caption: The reversible reaction catalyzed by SAH Hydrolase (SAHH).
Cellular Processes and Pathophysiological Implications
Epigenetic Regulation
SAH-mediated inhibition of methyltransferases is a critical layer of epigenetic regulation. By controlling the activity of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), SAH levels directly influence DNA methylation patterns and histone modifications.[4][10] Elevated SAH can lead to global DNA hypomethylation, which is a hallmark of various diseases, including cancer.[3][8] Inhibition of DNMTs by SAH can prevent the silencing of tumor suppressor genes, while altered histone methylation can disrupt chromatin structure and gene accessibility.[5][11]
Involvement in Disease States
The accumulation of SAH is implicated in the pathogenesis of several chronic diseases.[1][4]
-
Cardiovascular Disease: Elevated SAH is a more sensitive biomarker for cardiovascular disease than homocysteine alone.[3][13] SAH accumulation is associated with atherosclerosis and endothelial dysfunction.[4][13] While folate and B vitamins can lower homocysteine, they may not efficiently reduce plasma SAH levels, potentially explaining the limited success of homocysteine-lowering therapies in reducing cardiovascular events.[3][13]
-
Neurological Disorders: High levels of SAH have been correlated with cognitive decline and Alzheimer's disease.[4]
-
Renal Dysfunction: The kidneys play a significant role in clearing homocysteine, and impaired renal function can lead to elevated homocysteine and consequently, increased SAH.[3][4]
-
Antiviral and Cancer Therapy: Because many viruses and cancer cells have altered methylation patterns and rely on host methylation machinery, inhibitors of SAHH have been explored as potential antiviral and anticancer agents.[11] By blocking SAHH, these inhibitors cause SAH to accumulate, thereby suppressing the methylation reactions necessary for viral replication or cancer cell proliferation.[11]
Quantitative Data on SAH Dynamics
Quantitative analysis of SAH provides critical insights into cellular methylation status. The data below are compiled from various studies and sample types.
| Parameter | Value | Sample Type / Condition | Reference(s) |
| Optimal Plasma Concentration | 16 - 41 nmol/L | Human Plasma | [4] |
| Mean Plasma Concentration | 20.0 nmol/L | Healthy Adult Women | [14] |
| Mean Plasma Concentration | ~40.0 nmol/L | Women with Elevated Homocysteine | [14] |
| Intracellular Concentration | 2 ng/mL (~5.2 µmol/L) | SW480 Control Cells | [15] |
| Intracellular Concentration | 4.6 ng/mL (~11.9 µmol/L) | SW480 AHCY Deficient Cells | [15] |
Table 1: Cellular and Plasma Concentrations of SAH. Concentrations can vary based on health status, genetic factors, and diet.
| Methyltransferase Enzyme | Inhibition Constant (Ki) for SAH | Reference(s) |
| m²-guanine methyltransferase II (tRNA) | 0.3 µM | [16] |
| m¹-adenine methyltransferase (tRNA) | 2.4 µM | [16] |
| m²-guanine methyltransferase I (tRNA) | 8 µM | [16] |
| DNA Methyltransferase 1 (DNMT1) | 3.63 µM | [17] |
| METTL3/14 (RNA methyltransferase) | 2.06 µM | [17] |
Table 2: Inhibition Constants (Ki) of SAH for Various Methyltransferases. The Ki value represents the concentration of SAH required to produce half-maximum inhibition, indicating the potency of inhibition.
Key Experimental Protocols
Protocol for Quantification of SAH in Biological Samples (HPLC-ECD)
This method allows for the simultaneous, sensitive measurement of SAM and SAH in plasma, cells, or tissues.[14]
Principle: Trichloroacetic acid is used to precipitate proteins and extract the small metabolites SAM and SAH. The extract is then directly analyzed by High-Performance Liquid Chromatography (HPLC) with coulometric electrochemical detection, which provides high sensitivity for these compounds.
Methodology:
-
Sample Collection:
-
Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 1000 x g for 10 minutes at 4°C to separate plasma.[1]
-
Cell Lysates: Homogenize cell pellets (e.g., 10⁶ lymphocytes) in cold Phosphate-Buffered Saline (PBS). Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[1]
-
-
Extraction:
-
To 200 µL of plasma or cell supernatant, add an equal volume of cold 10% (w/v) trichloroacetic acid.[1]
-
Vortex vigorously and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the clear supernatant, which contains SAM and SAH. Filter if necessary.
-
-
HPLC Analysis:
-
Inject the filtered extract directly into an HPLC system equipped with a C18 reverse-phase column.
-
Elute the metabolites using an isocratic mobile phase (specific composition depends on the system but typically includes a phosphate buffer, ion-pairing agent, and organic solvent like methanol or acetonitrile).
-
Detect SAM and SAH using a coulometric electrochemical detector set at appropriate oxidative potentials.
-
-
Quantification:
-
Calculate the concentration of SAH in the samples by comparing the peak area to a standard curve generated from known concentrations of pure SAH.
-
Caption: Experimental workflow for the quantification of SAH in biological samples.
Protocol for In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
This radioactive assay measures the inhibitory effect of SAH on the activity of a purified DNMT enzyme.[1][5]
Principle: The assay quantifies the incorporation of a radioactively labeled methyl group from [³H]-SAM onto a DNA substrate. The presence of an inhibitor like SAH will reduce the amount of radioactivity transferred to the DNA, allowing for the calculation of inhibitory potency (e.g., IC₅₀ or Ki).
Methodology:
-
Prepare Reaction Mixtures:
-
In microcentrifuge tubes, prepare a master mix containing reaction buffer, a DNA substrate (e.g., a biotinylated DNA duplex), and purified DNMT enzyme (e.g., DNMT1).
-
Aliquot the master mix into separate tubes.
-
-
Add Inhibitor:
-
Add varying concentrations of SAH to the reaction tubes. Include a positive control (no SAH) and a negative control (no enzyme).
-
-
Initiate Reaction:
-
Start the methylation reaction by adding [³H]-S-Adenosylmethionine ([³H]-SAM) to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
-
Stop Reaction and Isolate DNA:
-
Stop the reaction by adding a stop solution (e.g., 10% TCA).[1]
-
Spot the reaction mixture onto a filter paper (e.g., Whatman DE81) or, if using a biotinylated substrate, transfer to a streptavidin-coated microplate to capture the DNA.
-
-
Wash:
-
Wash the filter paper or microplate wells multiple times with a suitable wash buffer (e.g., 0.2 M ammonium bicarbonate) to remove any unincorporated [³H]-SAM.[1]
-
-
Measure Radioactivity:
-
Quantify the amount of incorporated ³H on the filter paper or in the microplate wells using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of DNMT activity against the concentration of SAH to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the Ki.
-
Conclusion and Future Directions
S-Adenosyl-L-homocysteine is far more than a simple metabolic byproduct; it is a fundamental regulator of cellular methylation and, by extension, a vast number of biological processes. Its role as a potent inhibitor of methyltransferases places it at the nexus of epigenetics, metabolism, and cell signaling. The SAM/SAH ratio serves as a critical barometer of cellular health, with imbalances being closely linked to a range of pathologies. Understanding the intricate mechanisms that control SAH homeostasis and the downstream consequences of its accumulation continues to be a vital area of research. For drug development professionals, the SAHH enzyme and other components of the methylation cycle represent promising targets for therapeutic intervention in viral diseases, cancer, and other conditions characterized by aberrant methylation. Future research will likely focus on developing more selective inhibitors and exploring the complex interplay between SAH levels, nutritional status, and disease progression.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. benchchem.com [benchchem.com]
- 6. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 11. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 12. pnas.org [pnas.org]
- 13. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Central Role of S-Adenosyl-L-homocysteine (SAH) in the Methylation Cycle: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of S-adenosyl-L-homocysteine (SAH) in the universal methylation cycle. As the indispensable byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions, SAH is a critical regulator of cellular methylation potential.[1][2][3] An accumulation of SAH acts as a potent feedback inhibitor of methyltransferases, thereby influencing a vast array of cellular processes, including epigenetic regulation of gene expression, signal transduction, and protein function.[1][2][3] This guide provides a comprehensive overview of SAH's function, quantitative data on key methylation cycle metabolites, detailed experimental protocols for their analysis, and visual representations of the core biochemical pathways.
The Methylation Cycle: A Dynamic Equilibrium
The methylation cycle is a fundamental metabolic pathway that governs the transfer of methyl groups to a multitude of acceptor molecules, such as DNA, RNA, proteins, and lipids.[4] The universal methyl donor in these reactions is S-adenosyl-L-methionine (SAM).[4] Upon donation of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[2] SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH or AHCY).[5] Homocysteine can subsequently be remethylated to methionine, the precursor of SAM, thus completing the cycle.[6]
The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, often referred to as the "methylation index".[2] A high SAM/SAH ratio is indicative of robust methylation potential, whereas a low ratio, often resulting from SAH accumulation, signifies inhibited methylation.[1]
SAH as a Potent Inhibitor of Methyltransferases
SAH is a powerful competitive inhibitor of most SAM-dependent methyltransferases.[3][7] Its structural similarity to SAM allows it to bind to the active site of these enzymes, but the absence of the transferable methyl group prevents the catalytic reaction from proceeding.[3] The inhibitory constant (Ki) of SAH for many methyltransferases is in the submicromolar to low micromolar range, highlighting its potency as a negative regulator.[8]
The accumulation of SAH can have profound biological consequences. By inhibiting DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), elevated SAH levels can lead to global hypomethylation of DNA and altered histone modification patterns.[9][10] These epigenetic alterations can, in turn, lead to aberrant gene expression and have been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurological disorders.[11][12][13]
Quantitative Data on Methylation Cycle Metabolites
The intracellular concentrations of SAM and SAH, and their ratio, are tightly regulated and can vary between different tissues and disease states. The following tables summarize key quantitative data from the literature.
Table 1: Typical Concentrations of SAM, SAH, and SAM/SAH Ratio in Various Tissues
| Tissue/Cell Type | Species | SAM Concentration (µM) | SAH Concentration (µM) | SAM/SAH Ratio | Reference(s) |
| Rat Liver | Rat | 60-150 | 5-20 | 3-30 | [14] |
| Rat Brain | Rat | 20-50 | 1-5 | 4-50 | [14] |
| Mouse Liver | Mouse | ~75 | ~2.5 | ~30 | [15] |
| Mouse Kidney | Mouse | ~30 | ~1.5 | ~20 | [15] |
| Mouse Brain | Mouse | ~25 | ~0.5 | ~50 | [15] |
| Human Plasma | Human | 0.08-0.16 | 0.01-0.03 | 3-10 | [4] |
| Human Erythrocytes | Human | 2-6 | 0.5-1.0 | 2-12 | [16] |
Table 2: Kinetic Parameters of SAH Inhibition for Selected Methyltransferases
| Enzyme | Substrate | Ki for SAH (µM) | Km for SAM (µM) | Reference(s) |
| DNMT1 | DNA | 0.26 - 3.63 | ~1-5 | [17][18] |
| Histone H3K9 Methyltransferase (G9a) | Histone H3 | 1.4 | 0.6 | [6] |
| tRNA (m1-adenine) methyltransferase | tRNA | 2.4 | 1.5-2.0 | [19] |
| tRNA (m2-guanine) methyltransferase II | tRNA | 0.3 | 1.5-2.0 | [19] |
Table 3: Kinetic Parameters of S-Adenosyl-L-homocysteine Hydrolase (SAHH/AHCY)
| Source | Substrate | Km (µM) | Reference(s) |
| Human (recombinant) | SAH | 1.0 - 2.5 | [3] |
| Bovine Liver | SAH | 1.4 | [1] |
Experimental Protocols
Accurate measurement of SAH and related enzyme activities is crucial for research in this field. Below are detailed methodologies for key experiments.
Quantification of SAM and SAH by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of SAM and SAH in biological samples.
Materials:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity LC with a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
SAM and SAH analytical standards
-
Stable isotope-labeled internal standards (e.g., d3-SAM and d4-SAH)
-
Perchloric acid (PCA), 0.4 M
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation (from cell culture):
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.4 M PCA to the culture plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add the internal standards.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 0% to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
SAM: Q1 399.1 -> Q3 250.1
-
SAH: Q1 385.1 -> Q3 136.1
-
d3-SAM: Q1 402.1 -> Q3 250.1
-
d4-SAH: Q1 389.1 -> Q3 136.1
-
Data Analysis:
-
Quantify SAM and SAH concentrations by comparing the peak area ratios of the endogenous analytes to their respective internal standards against a standard curve.
S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay
This spectrophotometric assay measures the hydrolytic activity of SAHH by coupling the production of adenosine to its deamination by adenosine deaminase (ADA).
Materials:
-
Spectrophotometer capable of reading at 265 nm
-
UV-transparent cuvettes or microplate
-
SAHH enzyme preparation
-
S-Adenosyl-L-homocysteine (SAH)
-
Adenosine deaminase (ADA)
-
Potassium phosphate buffer (50 mM, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 1 unit/mL of adenosine deaminase.
-
Add the SAHH enzyme preparation to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding SAH to a final concentration of 100 µM.
-
Immediately monitor the decrease in absorbance at 265 nm for 10-15 minutes. The conversion of adenosine to inosine by ADA results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conversion of adenosine to inosine at 265 nm is -8.1 mM⁻¹cm⁻¹.
In Vitro Methyltransferase Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of SAH on a generic methyltransferase using a radioactivity-based assay.
Materials:
-
Purified methyltransferase enzyme
-
Methyl-acceptor substrate (e.g., histone H3 for a histone methyltransferase)
-
S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-Adenosyl-L-homocysteine (SAH)
-
Reaction buffer (specific to the methyltransferase)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Trichloroacetic acid (TCA), 10%
Procedure:
-
Set up reaction tubes containing the reaction buffer, the methyl-acceptor substrate, and the methyltransferase enzyme.
-
Add varying concentrations of SAH to the reaction tubes. Include a control with no SAH.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme for 10 minutes.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reactions for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each SAH concentration and determine the IC50 value.
Visualizing the Methylation Cycle and its Regulation
The following diagrams, generated using the DOT language for Graphviz, illustrate the core methylation cycle and an example of an experimental workflow.
Figure 1. The core methylation cycle and its regulation by SAH.
Figure 2. Experimental workflow for SAM and SAH quantification by LC-MS/MS.
Figure 3. Inhibition of histone methylation by SAH accumulation.
Conclusion
S-adenosyl-L-homocysteine is far more than a simple byproduct of methylation reactions; it is a critical homeostatic regulator of the entire methylation cycle. Its ability to potently inhibit methyltransferases places it at a central nexus of cellular control, influencing everything from epigenetic programming to fundamental signaling pathways. A thorough understanding of the dynamics of SAH, its measurement, and its effects on cellular machinery is therefore indispensable for researchers in basic science and for professionals engaged in the development of novel therapeutic strategies targeting methylation-dependent diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Pathways Following Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. S100A9 aggravates early brain injury after subarachnoid hemorrhage via inducing neuroinflammation and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Polycomb repressor complex 2 function in breast cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APA Tables and Figures - Purdue OWL® - Purdue University [owl.purdue.edu]
- 15. researchgate.net [researchgate.net]
- 16. Inflammation and immune cell abnormalities in intracranial aneurysm subarachnoid hemorrhage (SAH): Relevant signaling pathways and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Computational Workflow for Genome-Wide DNA Methylation Profiling and Differential Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosyl-L-homocysteine: A Technical Guide to its Role as a Pan-Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-homocysteine (SAH) is a pivotal molecule in cellular metabolism, primarily known as the byproduct of all S-Adenosyl-L-methionine (SAM)-dependent methylation reactions. Beyond its role as a metabolic intermediate, SAH is a potent pan-inhibitor of methyltransferases, the enzymes that catalyze the transfer of methyl groups to a vast array of substrates, including DNA, RNA, proteins, and small molecules. This competitive inhibition, driven by the accumulation of SAH, serves as a crucial feedback mechanism to regulate cellular methylation potential. The ratio of SAM to SAH is a critical indicator of the cell's capacity to perform methylation reactions, with an elevated SAH level leading to global hypomethylation. This technical guide provides an in-depth exploration of SAH as a methyltransferase inhibitor, detailing its mechanism of action, inhibitory kinetics against various methyltransferases, and its impact on cellular signaling pathways. Furthermore, this guide offers comprehensive experimental protocols for the quantification of SAH and the assessment of methyltransferase inhibition, alongside visual representations of key biological processes and experimental workflows.
The Central Role of SAH in the Methionine Cycle and Methylation
S-Adenosyl-L-homocysteine is a key intermediate in the methionine cycle. This cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), the universal methyl donor.[1] Methyltransferases utilize the activated methyl group from SAM to modify their respective substrates, resulting in the formation of a methylated product and S-Adenosyl-L-homocysteine (SAH).[1] SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH).[1] This hydrolysis is critical for maintaining a low intracellular concentration of SAH, as its accumulation leads to product inhibition of most SAM-dependent methyltransferases.[2][3] The homocysteine can then be remethylated to methionine, completing the cycle. The cellular ratio of SAM to SAH is therefore a finely tuned indicator of the cell's "methylation potential".[4] A high SAM/SAH ratio favors ongoing methylation reactions, while a low ratio, indicative of SAH accumulation, suppresses them.[4]
Mechanism of Methyltransferase Inhibition by SAH
S-Adenosyl-L-homocysteine acts as a competitive inhibitor of methyltransferases with respect to the cofactor S-adenosylmethionine.[4] Structurally, SAH is nearly identical to SAM, differing only by the absence of the transferable methyl group and the presence of a lone pair of electrons on the sulfur atom. This structural similarity allows SAH to bind to the SAM-binding pocket of methyltransferases. However, without the methyl group, it cannot participate in the transfer reaction and instead occupies the active site, preventing SAM from binding and thereby inhibiting the enzyme's catalytic activity. The inhibitory potency of SAH is significant, with Ki values often in the submicromolar to low micromolar range for many methyltransferases.[1]
Quantitative Inhibition Data
The inhibitory potency of SAH varies among different classes of methyltransferases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of SAH for a range of DNA, protein, and other methyltransferases. Lower values indicate greater inhibitory potency.
Table 1: Inhibition of DNA Methyltransferases (DNMTs) by SAH
| Enzyme | IC50 (µM) | Ki (µM) |
| DNMT1 | 0.26 | 3.63[5] |
Table 2: Inhibition of Protein Methyltransferases (PMTs) by SAH
| Enzyme Class | Enzyme | IC50 (µM) | Ki (µM) |
| Histone Lysine Methyltransferases | G9a | 1.4 | - |
| SET7/9 | 290 | - | |
| MLL Methyltransferase | 0.724 | - | |
| Protein Arginine Methyltransferases | PRMT1 | 1.2 | - |
| PRMT5 | 1.2 | - | |
| RNA Methyltransferases | METTL3-METTL14 | 0.9 | 2.06[5] |
| tRNA Methyltransferases | m²-guanine methyltransferase I | - | 8[6] |
| m²-guanine methyltransferase II | - | 0.3[6] | |
| m¹-adenine methyltransferase | - | 2.4[6] |
Table 3: Inhibition of Other Methyltransferases by SAH
| Enzyme | IC50 (µM) | Ki (µM) |
| Catechol-O-methyltransferase (COMT) | - | Inhibition demonstrated[7] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate and SAM concentrations.
Impact on Cellular Signaling Pathways
The accumulation of SAH and the subsequent inhibition of methyltransferases can have profound effects on cellular signaling pathways that are regulated by methylation events.
NF-κB Signaling Pathway
Recent studies have shown that an excess of SAH can trigger the activation of both the canonical and non-canonical NF-κB pathways in endothelial cells.[8] This activation leads to the upregulation of adhesion molecules and pro-inflammatory cytokines. The proposed mechanism involves the inhibition of EZH2, a histone methyltransferase, by SAH. Reduced EZH2 activity leads to decreased H3K27 trimethylation, a repressive histone mark, thereby promoting the expression of NF-κB target genes.[8]
Wnt Signaling Pathway
Downregulation of SAH hydrolase (AHCY), leading to SAH accumulation, has been shown to affect the Wnt signaling pathway.[9][10] Studies in colon cancer cells have demonstrated that AHCY deficiency and the resulting increase in SAH levels are associated with an upregulation of LEF1, a key transcription factor in the Wnt/β-catenin signaling pathway.[10] This suggests that altered methylation status due to high SAH can dysregulate the expression of critical components of the Wnt pathway, potentially impacting cell proliferation, differentiation, and migration.[9][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is intricately linked with DNA methylation. Inhibition of the ERK-MAPK pathway has been shown to down-regulate the expression of DNA methyltransferase 1 (DNMT1).[9] Conversely, alterations in the levels of SAH hydrolase, which regulates SAH concentrations, have been demonstrated to affect MAPK signaling pathways.[12] This suggests a regulatory loop where MAPK signaling can influence DNA methylation machinery, and in turn, the methylation status modulated by the SAM/SAH ratio can impact MAPK pathway gene expression.
Experimental Protocols
Accurate quantification of SAH and the assessment of its inhibitory effects on methyltransferases are crucial for research in this field. The following sections provide detailed methodologies for key experiments.
Quantification of S-Adenosyl-L-homocysteine
LC-MS/MS is the gold standard for accurate and sensitive quantification of SAH in biological samples due to its high specificity and ability to perform absolute quantification.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
SAH standard
-
Stable isotope-labeled internal standard (e.g., d4-SAH)
-
Perchloric acid (PCA) or other suitable extraction solvent
-
Microcentrifuge and tubes
-
Nitrogen evaporator
Protocol for Cell Lysates:
-
Cell Harvesting: Wash cultured cells with ice-cold PBS and pellet them by centrifugation.
-
Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.4 M PCA containing the internal standard.
-
Homogenization: Homogenize the cell suspension on ice.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.
-
Sample Collection: Carefully collect the supernatant containing SAH.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Separate SAH from other cellular components using a gradient of Mobile Phase A and B.
-
Detect and quantify SAH and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Generate a standard curve using known concentrations of SAH. Calculate the concentration of SAH in the samples by comparing the peak area ratio of SAH to the internal standard against the standard curve.
ELISA provides a high-throughput and less instrument-intensive method for SAH quantification, suitable for screening large numbers of samples.
Materials:
-
SAH ELISA kit (containing SAH-coated microplate, anti-SAH antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)
-
Microplate reader
-
Microplate shaker
-
Multichannel pipette
Protocol:
-
Sample Preparation: Prepare cell lysates, plasma, or serum samples as per the kit's instructions. This may involve dilution.
-
Standard Curve Preparation: Prepare a serial dilution of the SAH standard provided in the kit.
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the SAH-coated microplate.[8]
-
Add 50 µL of the diluted anti-SAH antibody to each well.[8]
-
Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells again to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Calculate the SAH concentration in the samples by interpolating their absorbance values from the standard curve.
Methyltransferase Inhibition Assay
This assay measures the ability of SAH to inhibit the activity of a specific methyltransferase. A common method involves the use of a radioactive methyl donor ([³H]-SAM).
Materials:
-
Purified methyltransferase enzyme
-
Specific substrate (e.g., histone H3 for a histone methyltransferase, DNA for a DNMT)
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
S-Adenosyl-L-homocysteine (SAH) for inhibition studies
-
Reaction buffer
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter and fluid
-
Trichloroacetic acid (TCA)
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the reaction buffer, the specific substrate, and the purified methyltransferase enzyme.
-
Inhibitor Addition: Add varying concentrations of SAH to the reaction mixtures. Include a control with no inhibitor.
-
Reaction Initiation: Start the reaction by adding a known amount of [³H]-SAM.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Substrate Capture: Spot the reaction mixture onto the P81 phosphocellulose filter paper. The negatively charged filter paper will bind the positively charged substrate (e.g., histones) while the unincorporated [³H]-SAM is washed away.
-
Washing: Wash the filter papers multiple times with a suitable buffer (e.g., 0.2 M ammonium bicarbonate) to remove all unincorporated radioactivity.
-
Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each SAH concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the SAH concentration and fitting the data to a dose-response curve.
Conclusion
S-Adenosyl-L-homocysteine is a fundamental regulator of cellular methylation. Its role as a potent, competitive inhibitor of a wide range of methyltransferases underscores its importance in maintaining methylation homeostasis. The accumulation of SAH can lead to significant alterations in epigenetic landscapes and cellular signaling, with implications for various physiological and pathological processes. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the intricate roles of SAH in their specific areas of interest. A thorough understanding of SAH's inhibitory mechanisms and its downstream cellular effects is crucial for the development of novel therapeutic strategies targeting the methylation machinery in diseases such as cancer and inflammatory disorders.
References
- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. methylguanosine.com [methylguanosine.com]
- 4. Flaviviridae RdRp exploits NSUN2-driven m5C methylation to establish persistent infection | PLOS Pathogens [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 7. Inhibition of catechol-O-methyltransferase by S-adenosylhomocysteine and S-adenosylhomocysteine sulfoxide, a potential transition-state analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. Inhibition of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway decreases DNA methylation in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. promega.com [promega.com]
- 12. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of S-Adenosyl-L-homocysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-homocysteine (SAH) is a critical intermediate metabolite in the universal biological process of methylation.[1] Formed from the demethylation of S-adenosyl-L-methionine (SAM), SAH is a potent competitive inhibitor of most methyltransferase enzymes.[1][2] The ratio of SAM to SAH, often termed the "methylation index," is a key indicator of the cell's capacity for methylation, a process fundamental to the regulation of numerous biological functions, including gene expression, protein function, and neurotransmitter synthesis.[1][3] Dysregulation of SAH levels has been implicated in a wide range of pathologies, making it a molecule of significant interest in research and drug development.[2][4] This guide provides an in-depth overview of the natural occurrence of SAH, its biochemical context, and the methodologies for its quantification.
Biosynthesis and Degradation of S-Adenosyl-L-homocysteine
SAH is a central component of the methionine cycle. Its formation is the direct result of a methyl group transfer from SAM to a diverse range of acceptor molecules, a reaction catalyzed by various methyltransferases.[5][6] The accumulation of SAH can potently inhibit these methylation reactions through product inhibition.[2][5]
The sole enzyme responsible for the catabolism of SAH in eukaryotes is S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[2][7] This enzyme catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine.[7][8] The reaction equilibrium, however, favors the synthesis of SAH.[1][2] The forward, hydrolytic reaction is driven in vivo by the rapid removal of its products, adenosine and homocysteine, through subsequent metabolic pathways.[2] Homocysteine can be either remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine.[1]
The critical role of SAHH in maintaining a low cellular concentration of SAH underscores its importance in regulating cellular methylation potential.[9] Genetic deficiencies in SAHH can lead to a massive accumulation of SAH, resulting in severe developmental abnormalities and multi-organ failure.[2]
Physiological Concentrations of S-Adenosyl-L-homocysteine
The concentration of SAH in biological systems is tightly regulated. In healthy individuals, plasma SAH levels are typically in the nanomolar range. However, these concentrations can be elevated in various pathological conditions. The following table summarizes representative physiological concentrations of SAH in different biological matrices.
| Biological Matrix | Organism | Concentration (Mean ± SD) | Method of Quantification | Reference |
| Human Plasma | Human | 13.3 ± 5.0 nmol/L | UPLC-MS/MS | [10][11] |
| Human Plasma (Control) | Human | 27.0 ± 6.7 nmol/L | Not Specified | [12] |
| Human Plasma (Cardiovascular Disease Patients) | Human | 40.0 ± 20.6 nmol/L | Not Specified | [12] |
| Rat Liver (Young) | Rat | 3 - 7 nmol/g | Not Specified | [13] |
| Rat Liver (Adult) | Rat | 10 - 15 nmol/g | Not Specified | [13] |
| Rat Brain | Rat | < 1 nmol/g | Not Specified | [13] |
Signaling Pathway: The Methionine Cycle
The methionine cycle is a fundamental metabolic pathway that governs cellular methylation and the metabolism of sulfur-containing amino acids. SAH is a pivotal intermediate in this cycle.
Experimental Protocols for SAH Quantification
Accurate quantification of SAH is crucial for research and clinical applications. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Preparation
Proper sample collection and preparation are critical for accurate SAH measurement.
Blood Samples (Plasma):
-
Collect whole blood in tubes containing an anticoagulant such as EDTA.[14]
-
Gently mix the blood with the anticoagulant immediately after collection.[14]
-
To prevent hemolysis, avoid vigorous shaking.[14]
-
Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[15]
-
Carefully collect the supernatant (plasma) and transfer it to a clean tube.[15]
-
For long-term storage, samples should be kept at -80°C.[16]
Tissue Samples:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissue at -80°C until processing.
-
For analysis, weigh the frozen tissue and homogenize it in a suitable ice-cold buffer, often containing a protein precipitating agent like perchloric acid or acetone.[3]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Collect the supernatant for SAH analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for SAH quantification due to its high sensitivity and specificity.[3]
Principle: This method involves the chromatographic separation of SAH from other components in the sample, followed by its detection and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[3]
Detailed Methodology:
-
Sample Preparation:
-
To 20 µL of plasma or tissue extract, add 180 µL of an internal standard solution.[17] The internal standard is typically a stable isotope-labeled form of SAH (e.g., d4-SAH) to correct for matrix effects and variations during sample processing.[17]
-
Precipitate proteins using a suitable agent (e.g., by adding acetone and vortexing).[3]
-
Centrifuge the sample to pellet the precipitated proteins.[3]
-
Filter the supernatant through a molecular weight cutoff filter (e.g., 10 kDa) by ultracentrifugation.[17]
-
-
Chromatographic Separation:
-
Inject a small volume (e.g., 3 µL) of the prepared sample onto a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[17][18]
-
SAH is separated from other molecules on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).[17][18]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into the mass spectrometer, which is typically a triple quadrupole instrument.
-
SAH is ionized, usually by electrospray ionization (ESI) in positive mode.
-
In the first quadrupole (Q1), the parent ion of SAH (m/z 385.1) is selected.[19]
-
The selected parent ion is fragmented in the second quadrupole (Q2), the collision cell.[3]
-
In the third quadrupole (Q3), a specific fragment ion of SAH (e.g., m/z 136.2) is monitored for quantification.[3][19]
-
-
Quantification:
-
A calibration curve is generated using known concentrations of SAH standards.
-
The concentration of SAH in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying SAH, though it may have lower specificity compared to LC-MS/MS.[3]
Principle: This is a competitive immunoassay where SAH in the sample competes with a labeled SAH for binding to a limited number of anti-SAH antibody binding sites. The amount of labeled SAH bound is inversely proportional to the concentration of SAH in the sample.[3]
Detailed Methodology (Generalized):
-
Sample Preparation: Prepare samples as described previously. Dilution of the sample may be necessary to fall within the linear range of the assay.
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of a microplate pre-coated with an anti-SAH antibody.
-
Add a fixed amount of enzyme-conjugated SAH to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
Stop the reaction after a specific incubation time.
-
-
Detection and Quantification:
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
Construct a standard curve by plotting the signal of the standards against their known concentrations.
-
Determine the concentration of SAH in the samples by interpolating their signal on the standard curve.
-
Conclusion
S-Adenosyl-L-homocysteine is a naturally occurring and vital molecule at the crossroads of cellular methylation and sulfur amino acid metabolism. Its concentration is a sensitive indicator of the cell's methylation status and is increasingly recognized as a valuable biomarker in various diseases.[20][21] The accurate quantification of SAH, particularly through the robust and specific LC-MS/MS method, is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting methylation pathways. This guide provides a foundational understanding for researchers, scientists, and drug development professionals engaged in this critical area of study.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. S-adenosylmethionine/homocysteine cycle alterations modify DNA methylation status with consequent deregulation of PS1 and BACE and beta-amyloid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Living with MTHFR - S-adenosyl-methionine (SAMe) [livingwithmthfr.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-adenosyl-L-homocysteine hydrolase regulates aldosterone-induced Na+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma S-adenosylhomocysteine is a more sensitive indicator of cardiovascular disease than plasma homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. mdc-berlin.de [mdc-berlin.de]
- 15. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Biospecimens and Molecular and Cellular Biomarkers in Aneurysmal Subarachnoid Hemorrhage Studies: Common Data Elements and Standard Reporting Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
SAH-d4 CAS number and molecular weight
This guide provides comprehensive technical information on S-Adenosylhomocysteine-d4 (SAH-d4), a deuterated internal standard crucial for the accurate quantification of S-Adenosylhomocysteine (SAH) in biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, its central role in metabolic pathways, and detailed protocols for its application in mass spectrometry-based quantification.
Core Compound Data
This compound serves as an ideal internal standard for quantifying its endogenous, unlabeled counterpart, SAH. Its near-identical physicochemical properties to SAH ensure it behaves similarly during sample preparation and analysis, correcting for variability and matrix effects.[1] Key quantitative data for this compound are summarized below.
| Parameter | Value | Reference |
| CAS Number (unlabeled) | 979-92-0 | [1] |
| Molecular Formula | C₁₄H₁₆D₄N₆O₅S | [2][3] |
| Molecular Weight | 388.4 g/mol | [2] |
| Synonyms | s-(5'-deoxyadenosin-5'-yl)-l-homocysteine-d4, this compound | [2] |
| Purity | ≥99% deuterated forms (d1-d4) | [2] |
| Solubility | DMF: 1 mg/ml, DMSO: 5 mg/ml, PBS (pH 7.2): 5 mg/ml | [3] |
The Role of SAH in Cellular Metabolism
S-Adenosylhomocysteine (SAH) is a critical intermediate in the methionine cycle, a fundamental metabolic pathway in all mammalian cells.[2] This cycle is responsible for the regeneration of methionine and is central to cellular methylation reactions. S-Adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group to various substrates, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. Upon donation of its methyl group, SAM is converted to SAH.
SAH is a potent inhibitor of methyltransferase reactions; therefore, its cellular concentration must be tightly regulated. This regulation is primarily achieved through the action of SAH hydrolase, which reversibly cleaves SAH into adenosine and homocysteine. The homocysteine can then be remethylated to methionine, completing the cycle, or enter the transsulfuration pathway for cysteine synthesis.[2] The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity.
Below is a diagram illustrating the central role of SAH in the methionine cycle.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of SAH in biological samples, such as plasma, serum, and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for accurate quantification as it corrects for variations in sample preparation, injection volume, and matrix effects.[1]
General Workflow for SAH Quantification using LC-MS/MS
The general workflow involves sample preparation to extract SAH and remove interfering substances, followed by chromatographic separation and detection by tandem mass spectrometry.
Detailed Protocol for SAH Quantification in Plasma
This protocol provides a step-by-step guide for the extraction and quantification of SAH from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (e.g., 5 µmol/L in 0.1% formic acid)
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Centrifuge capable of high speeds and refrigeration
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, add 200 µL of plasma.[4]
-
Spike the sample with 50 µL of the this compound internal standard solution.[4]
-
Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[4]
-
Add 550 µL of ice-cold acetone to precipitate proteins.[4]
-
Vortex vigorously for 10 minutes and incubate at 4°C for an additional 10 minutes.[4]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]
-
Carefully transfer the clear supernatant to an HPLC autosampler vial for analysis.[4]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a suitable C18 or specialized column for polar analytes. A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the following multiple reaction monitoring (MRM) transitions:
-
SAH: m/z 385.1 → 136.2[4]
-
This compound: The precursor ion will be shifted by +4 (m/z 389.1), while the product ion may remain the same or shift depending on the location of the deuterium labels. A common transition for a related d5-SAH is m/z 390.0 → 137.2, suggesting the product ion for d4-SAH would likely be m/z 389.1 → 136.2 or a related fragment.[4] The exact m/z values should be optimized for the specific instrument.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous SAH and the this compound internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of SAH to the peak area of this compound against the concentration of SAH standards.
-
Determine the concentration of SAH in the unknown samples by interpolating their peak area ratios on the calibration curve.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of SAH-d4 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, playing a pivotal role in methylation reactions. It is formed when S-adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group to a substrate. The intracellular ratio of SAM to SAH is a key indicator of the cell's methylation capacity, and dysregulation of this ratio has been implicated in various diseases, including cardiovascular and neurological disorders. Accurate quantification of SAH in biological matrices is therefore crucial for both basic research and clinical drug development.
This document provides detailed application notes and protocols for the use of S-Adenosylhomocysteine-d4 (SAH-d4) as a stable isotope-labeled internal standard for the precise and accurate quantification of endogenous SAH by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1]
Properties of this compound
This compound is a deuterated analog of SAH, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule with nearly identical physicochemical properties to endogenous SAH, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆D₄N₆O₅S |
| Molecular Weight | 388.4 g/mol |
| Purity | ≥98% |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C |
Signaling Pathway: The Methionine Cycle
SAH is a key component of the methionine cycle, a fundamental metabolic pathway responsible for regenerating methionine and producing SAM. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[2][3][4]
Experimental Workflow for SAH Quantification
The general workflow for the quantification of SAH in biological samples using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
Protocol 1: SAH Extraction from Plasma/Serum
This protocol outlines a common protein precipitation method for the extraction of SAH from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (e.g., 1 µM in 0.1% formic acid)
-
Ice-cold acetonitrile or methanol containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 20 µL of the this compound internal standard solution to each sample, standard, and quality control.
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (or methanol) with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of SAH and this compound. These may need to be optimized for specific instrumentation.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0-1 min | 5% B |
| 1-5 min | 5% to 95% B |
| 5-6 min | 95% B |
| 6-6.1 min | 95% to 5% B |
| 6.1-8 min | 5% B (re-equilibration) |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | |
| SAH | 385.1 → 136.1[5] |
| This compound | 389.1 → 138.1[5] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
| Declustering Potential | Optimized for specific instrument (typically 50-100 V) |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for SAH detection using a deuterated internal standard. These values can serve as a benchmark for method development and validation.[6][7]
Table 3: Linearity and Quantification Limits for SAH in Human Plasma
| Parameter | Typical Value |
| Linearity Range | 5 - 1000 nmol/L |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L |
| Upper Limit of Quantification (ULOQ) | 1000 nmol/L |
Table 4: Precision and Accuracy for SAH Quantification in Human Plasma
| QC Level | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low QC | 15 | < 10 | < 10 | 90 - 110 |
| Mid QC | 150 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 5: Recovery and Matrix Effect for SAH Quantification
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of SAH in various biological matrices by LC-MS/MS. Its use allows for the correction of analytical variability, leading to high precision and accuracy. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reproducible methods for SAH quantification, enabling further investigation into the role of methylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schematic representation of hepatic methionine metabolism [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of S-Adenosylhomocysteine (SAH) using SAH-d4 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylhomocysteine (SAH), a pivotal intermediate in cellular metabolism, is formed upon the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to the regulation of DNA, RNA, proteins, and lipids. As a potent feedback inhibitor of methyltransferases, the intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a critical indicator of a cell's methylation capacity. Dysregulation of SAH levels has been implicated in a multitude of pathological conditions, including cardiovascular diseases, neurological disorders, and cancer. Consequently, the precise and robust quantification of SAH in diverse biological matrices is of paramount importance in both fundamental research and the development of novel therapeutics.
This document provides comprehensive application notes and detailed protocols for the accurate and sensitive quantification of SAH in biological samples utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with S-adenosylhomocysteine-d4 (SAH-d4) as a stable isotope-labeled internal standard.
Signaling Pathway: The Methionine Cycle
The metabolic fate of SAH is intricately linked to the methionine cycle. Methionine is first converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH) in a reversible reaction. Homocysteine can then be remethylated to methionine, thus completing the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby modulating global methylation patterns.
The Methionine Cycle and its connection to methylation reactions.
Experimental Workflow for LC-MS/MS Analysis
The quantification of SAH by LC-MS/MS necessitates a systematic workflow encompassing sample preparation to isolate the analyte and eliminate interfering substances, followed by chromatographic separation and subsequent detection and quantification via tandem mass spectrometry. The incorporation of a stable isotope-labeled internal standard like this compound is indispensable for achieving accurate and precise quantification.
General workflow for the LC-MS/MS analysis of SAH using this compound.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the LC-MS/MS-based determination of SAH in various biological matrices. These values can serve as a valuable reference for method development and validation.
Table 1: Linearity and Quantification Limits for SAH
| Parameter | Plasma | Cells | Tissues |
| Linearity Range (nmol/L) | 8 - 1024 | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) (nmol/L) | 1 - 8 | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) (nmol/L) | 8 - 16 | Not explicitly stated | Not explicitly stated |
Table 2: Typical Concentrations of SAH in Various Biological Matrices
| Biological Matrix | Species | Concentration (nmol/g or nmol/L) |
| Human Plasma | Human | 21.5 ± 6.5 nmol/L[1][2] |
| Rat Liver | Rat | 10 - 15 nmol/g[3] |
| Rat Brain | Rat | < 1 nmol/g[3] |
| Rat Kidney | Rat | 0.7 ± 0.05 nmol/g[4] |
| SW480 Cells (Control) | Human | 4.6 (arbitrary units)[1] |
| PC-3 Cells | Human | 0.4 (methylation index)[1] |
| LNCaP Cells | Human | 1.2 (methylation index)[1] |
Experimental Protocols
Protocol 1: SAH Extraction from Plasma/Serum
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (e.g., 1 µM in 0.1% formic acid)
-
Ice-cold acetone or 0.4 M perchloric acid (PCA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator (optional)
-
LC-MS/MS autosampler vials
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Spike the sample with 10 µL of the this compound internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of ice-cold acetone or PCA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the mixture on ice or at 4°C for 20 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: SAH Extraction from Cultured Cells
Materials:
-
Cultured cells (e.g., 1 x 10^6 cells per sample)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solution (e.g., 0.4 M perchloric acid) containing this compound internal standard
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C operation
-
LC-MS/MS autosampler vials
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and gently scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of the ice-cold extraction solution containing the this compound internal standard.
-
Vortex thoroughly for 1 minute to ensure complete cell lysis.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following provides a representative set of LC-MS/MS conditions. These parameters should be optimized for the specific instrument and column utilized in your laboratory.
Table 3: Chromatographic and Mass Spectrometric Parameters for SAH and this compound Analysis
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient | Start with 2-5% B, ramp to 95% B, and re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| SAH Precursor Ion (m/z) | 385.1 |
| SAH Product Ion (m/z) | 136.1 |
| This compound Precursor Ion (m/z) | 389.1 |
| This compound Product Ion (m/z) | 136.1 or 140.1 |
| Instrument Parameters | |
| Declustering Potential (DP) | 40 - 60 V |
| Collision Energy (CE) | 25 - 35 eV[5] |
| Dwell Time | 50 - 100 ms |
Data Analysis
Quantification is performed by integrating the peak areas of the MRM transitions for both SAH and its internal standard, this compound. A calibration curve is constructed by plotting the ratio of the peak area of SAH to the peak area of this compound against the known concentrations of the SAH standards. The concentration of SAH in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Conclusion
The LC-MS/MS methods detailed in this document, employing this compound as an internal standard, offer a highly sensitive, specific, and reliable approach for the quantification of S-Adenosylhomocysteine in a variety of biological matrices. These detailed protocols and summarized quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals investigating the crucial role of methylation in health and disease. The accurate measurement of SAH is a critical tool for advancing our understanding of cellular metabolism and its implications in numerous pathological states.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Tissue levels of S-adenosylhomocysteine in the rat kidney: effects of ischemia and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of S-Adenosylhomocysteine (SAH) using SAH-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions, formed upon the demethylation of S-adenosylmethionine (SAM), the universal methyl donor. The intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a key indicator of the cell's methylation capacity. Dysregulation of SAH levels has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurological disorders, and cancer.[1] Consequently, the accurate and precise quantification of SAH in biological matrices is of paramount importance in both basic research and clinical drug development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for the quantification of small molecules like SAH due to its high specificity and sensitivity.[2] To ensure the accuracy and reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard is crucial. S-Adenosylhomocysteine-d4 (SAH-d4) is an ideal internal standard for the quantification of SAH.[3][4] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[5]
This document provides detailed application notes and protocols for the sample preparation and analysis of SAH in various biological matrices using this compound as an internal standard.
Signaling Pathways and Experimental Workflow
The accurate measurement of SAH is crucial for understanding the cellular methylation cycle. The following diagram illustrates the central role of SAH in this pathway.
References
Application Notes and Protocols for the Use of SAH-d4 as an Internal Standard in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for vital biological methylation reactions. The ratio of SAM to SAH, known as the "methylation potential," is a crucial indicator of a cell's capacity to methylate substrates such as DNA, RNA, proteins, and lipids.[1] Dysregulation of this ratio has been implicated in a wide range of pathological conditions, including cardiovascular disease, neurological disorders, and cancer.[2][3] Consequently, the accurate quantification of SAH and SAM is paramount in both fundamental research and clinical diagnostics.[4]
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and matrix effects.[4] S-adenosylhomocysteine-d4 (SAH-d4) is a deuterated form of SAH commonly used as an internal standard for the precise and accurate quantification of SAH and, by extension, for determining the SAM/SAH ratio in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5]
These application notes provide detailed protocols for the preparation and use of this compound as an internal standard for the quantification of SAH in various biological matrices.
Signaling and Metabolic Pathway Context
The methionine cycle is a fundamental metabolic pathway responsible for regenerating the universal methyl donor, S-adenosylmethionine (SAM). Within this cycle, SAM donates its methyl group to a wide array of acceptor molecules in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase. Homocysteine can then be remethylated to methionine, completing the cycle. The concentration of SAH is a critical regulator of this pathway, as it acts as a potent feedback inhibitor of most methyltransferases.[2]
Quantitative Data Summary
The concentration of this compound used as an internal standard can vary depending on the biological matrix, the expected concentration range of the analyte, and the specifics of the LC-MS/MS method. The following tables summarize typical concentrations and instrument parameters found in published literature.
Table 1: this compound Internal Standard Concentrations in Various Protocols
| Parameter | Concentration | Matrix | Source |
| Stock Solution | 1 mM | 0.1 M HCl | [1] |
| Stock Solution | 5 µmol/L | 0.1% Formic Acid | [6] |
| Internal Standard Mixture | 1 µM | 0.1% Formic Acid in H₂O | [7] |
| Final Concentration in Spray Solution | 22.3 nM | Cell/Tissue Extracts | [8] |
| Spiking Solution | 0.167 µM | Plasma | [8] |
| Internal Standard Solution | Concentration to match expected analyte levels | Plasma | [9] |
Table 2: Typical LC-MS/MS Parameters for SAH and this compound Analysis
| Parameter | Value | Source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| SAH Mass Transition (m/z) | 385.1 → 136.2 | [6] |
| This compound Mass Transition (m/z) | 389.1 → 138.1 | [11] |
| d5-SAH Mass Transition (m/z) | 390.0 → 137.2 | [6] |
| Linearity Range (SAH) | 12.5 - 5000 nmol/L | [10][11] |
| Limit of Detection (LOD) for SAH | 1 nM | [8] |
| Limit of Quantification (LOQ) for SAH | 3 nM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol details the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS analysis.
Materials:
-
S-Adenosylhomocysteine-d4 (this compound) solid[3]
-
0.1 M Hydrochloric acid (HCl) or 0.1% Formic acid in HPLC-grade water[1][7]
-
HPLC-grade methanol
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Preparation of 1 mM this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the solid in 0.1 M HCl to achieve a final concentration of 1 mM.[1]
-
Aliquot the stock solution into small volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. These solutions are reported to be stable for at least 12 months.[7]
-
-
Preparation of Intermediate and Working Solutions:
-
Prepare an intermediate stock solution by diluting the 1 mM stock solution with 0.1% formic acid in water. For example, to prepare a 10 µM solution, dilute 10 µL of the 1 mM stock into 990 µL of 0.1% formic acid.
-
Prepare the final internal standard working solution by further diluting the intermediate stock to the desired concentration. The final concentration should be chosen to be within the linear range of the assay and comparable to the expected endogenous SAH concentrations in the samples. A common working concentration is in the low µM to high nM range.[7][8]
-
Protocol 2: Sample Preparation for SAH Quantification in Plasma using Protein Precipitation
This protocol describes a common method for extracting SAH from plasma samples using protein precipitation and the addition of the this compound internal standard.
Materials:
-
Plasma samples (collected in EDTA or citrate tubes and stored at -80°C)[9]
-
This compound internal standard working solution (from Protocol 1)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching 15,000 x g at 4°C
Procedure:
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add a specific volume of the this compound internal standard working solution. For example, add 10 µL of a working solution to each sample.[1] The amount added should be consistent across all samples, calibrators, and quality controls.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold 10% TCA or 400 µL of ice-cold acetone to the plasma/internal standard mixture.[1]
-
Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.
-
-
Incubation and Centrifugation:
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Supernatant Collection and Analysis:
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new tube or an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis. Depending on the sensitivity of the instrument, the supernatant may be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.[2]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of SAH in biological samples using this compound as an internal standard with LC-MS/MS.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of S-adenosylhomocysteine in various biological samples by LC-MS/MS. The protocols and data presented here provide a comprehensive guide for researchers and professionals in drug development to implement this methodology in their laboratories. Adherence to proper sample handling, precise preparation of standards, and a validated LC-MS/MS method are critical for obtaining high-quality, reproducible data. This, in turn, will facilitate a deeper understanding of the role of the methionine cycle and cellular methylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Creating a Standard Curve with SAH-d4 for Accurate Quantification of S-Adenosylhomocysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosylhomocysteine (SAH) is a crucial intermediate in cellular metabolism, formed from the demethylation of S-Adenosylmethionine (SAM), the universal methyl donor. The ratio of SAM to SAH, known as the "methylation potential," is a critical indicator of a cell's capacity to perform essential methylation reactions of molecules like DNA, RNA, proteins, and lipids.[1] Elevated SAH levels can inhibit methyltransferases, leading to hypomethylation and cellular dysfunction, which has been implicated in various diseases, including cancer and neurodegenerative disorders.[2][3] Therefore, the accurate quantification of SAH in biological samples is vital for both basic research and drug development.
This application note provides a detailed protocol for creating a standard curve for SAH quantification using S-Adenosylhomocysteine-d4 (SAH-d4) as a stable isotope-labeled internal standard (SIL-IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the measurement.[4]
Signaling Pathway Context: The Methionine Cycle
SAH is a key component of the methionine cycle. Methionine is converted to SAM, which then donates its methyl group in various transmethylation reactions, resulting in the formation of SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated to regenerate methionine, completing the cycle. The concentration of SAH directly influences the activity of methyltransferases, thus regulating global methylation patterns.[5]
Experimental Protocol
This protocol outlines the steps for preparing standard solutions and creating a standard curve for SAH quantification using this compound as an internal standard for LC-MS/MS analysis.
Materials and Reagents
| Equipment | Reagents |
| High-Performance Liquid Chromatography (HPLC) system | S-Adenosylhomocysteine (SAH) standard |
| Tandem Mass Spectrometer (MS/MS) | S-Adenosylhomocysteine-d4 (this compound) |
| Analytical column (e.g., C18 reverse-phase) | HPLC-grade methanol |
| Microcentrifuge | HPLC-grade acetonitrile |
| Vortex mixer | HPLC-grade water |
| Calibrated pipettes | Formic acid |
| Autosampler vials | Perchloric acid or Trichloroacetic acid (TCA) |
Preparation of Stock Solutions
SAH Stock Solution (1 mM):
-
Accurately weigh a known amount of SAH standard.
-
Dissolve in 0.1 M HCl to a final concentration of 1 mM.
-
Aliquot and store at -80°C for up to 6 months.[6]
Internal Standard (this compound) Stock Solution (1 mM):
-
Accurately weigh a known amount of this compound.
-
Dissolve in 0.1 M HCl to a final concentration of 1 mM.[1]
-
Aliquot and store at -80°C.
Internal Standard (this compound) Working Solution (e.g., 5 µM):
-
Dilute the 1 mM this compound stock solution with 0.1% formic acid in water to a final concentration of 5 µM.
-
This working solution will be added to all standards, quality controls, and samples.
Preparation of Standard Curve Solutions
Prepare a series of SAH working standards by serially diluting the 1 mM SAH stock solution. The concentration range should encompass the expected concentrations of SAH in the samples.
| Standard Level | Concentration of SAH (nM) | Volume of previous standard | Volume of Diluent (0.1% Formic Acid) |
| Stock | 1,000,000 | - | - |
| Working Stock 1 | 10,000 | 10 µL of Stock | 990 µL |
| Working Stock 2 | 1,000 | 100 µL of WS1 | 900 µL |
| Standard 7 | 500 | 500 µL of WS2 | 500 µL |
| Standard 6 | 250 | 500 µL of Std 7 | 500 µL |
| Standard 5 | 125 | 500 µL of Std 6 | 500 µL |
| Standard 4 | 62.5 | 500 µL of Std 5 | 500 µL |
| Standard 3 | 31.25 | 500 µL of Std 4 | 500 µL |
| Standard 2 | 15.63 | 500 µL of Std 3 | 500 µL |
| Standard 1 | 7.81 | 500 µL of Std 2 | 500 µL |
| Blank | 0 | - | 1000 µL |
Note: This is an example dilution series. The concentration range should be optimized based on the sensitivity of the instrument and the expected sample concentrations.
Sample and Standard Preparation for Analysis
-
To 100 µL of each standard, quality control, and sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution (this compound).[1]
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA or 0.4 M perchloric acid.[1]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Processing
Typical LC-MS/MS Parameters
The following are example parameters and should be optimized for the specific instrumentation.
| LC Parameters | MS/MS Parameters |
| Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Ionization Mode: Positive Electrospray Ionization (ESI+) |
| Mobile Phase A: 0.1% Formic Acid in Water | Ion Spray Voltage: +5000 V |
| Mobile Phase B: 0.1% Formic Acid in Acetonitrile | MRM Transitions: |
| Flow Rate: 0.3 mL/min | SAH: m/z 385.1 > 136.1 |
| Injection Volume: 5 µL | This compound: m/z 389.1 > 138.1 |
| Gradient: Linear gradient optimized for separation |
Note: The specific m/z transitions may vary slightly depending on the instrument and adducts formed.[7]
Data Analysis and Standard Curve Generation
-
Integrate the peak areas for both SAH and this compound for each standard, quality control, and sample.
-
Calculate the peak area ratio of SAH to the internal standard (SAH/SAH-d4) for each standard concentration.[1]
-
Plot the peak area ratio (y-axis) against the corresponding SAH concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.[1]
-
Use the regression equation to calculate the SAH concentration in unknown samples based on their measured peak area ratios.
Experimental Workflow Diagram
Conclusion
This application note provides a comprehensive protocol for the development of a robust and reliable standard curve for the quantification of SAH using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making this method suitable for a wide range of research and drug development applications where the precise measurement of SAH is critical. Proper optimization of the protocol for specific instrumentation and sample matrices will ensure the highest quality data.
References
Application Note & Protocol: Quantification of S-Adenosyl-L-homocysteine-d4 (SAH-d4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
S-adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for a wide array of biological molecules, including DNA, RNA, proteins, and lipids.[1] As a potent inhibitor of methyltransferases, the intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a key indicator of the cell's methylation capacity.[1] Dysregulation of SAH levels has been implicated in numerous pathological conditions, making its accurate quantification essential for research and drug development.[1]
This application note provides a detailed protocol for the quantification of S-adenosyl-L-homocysteine-d4 (SAH-d4), a stable isotope-labeled internal standard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[2]
Signaling Pathway
The metabolic pathway of SAH is intrinsically linked to the methionine cycle. Methionine is converted to SAM, which then donates its methyl group in transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated to methionine to complete the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[1]
Experimental Workflow
The general workflow for the quantification of SAH by LC-MS/MS involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.[1]
Experimental Protocols
Materials and Reagents
-
S-adenosyl-L-homocysteine (SAH) standard
-
S-adenosyl-L-homocysteine-d4 (this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
Plasma/Serum Samples
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.[3]
-
Add 200 µL of ice-cold 10% TCA or 0.4 M perchloric acid to precipitate proteins.[3]
-
Vortex vigorously for 30 seconds.[3]
-
Incubate on ice for 10 minutes.[3]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.[3]
Cultured Cells
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape and transfer approximately 500,000 cells to a pre-chilled microcentrifuge tube.[1]
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.[1]
-
Discard the supernatant and resuspend the cell pellet in 100 µL of an extraction solution (e.g., 0.4 M perchloric acid) containing the this compound internal standard.[1]
-
Vortex thoroughly for 1 minute to lyse the cells.[1]
-
Incubate on ice for 10 minutes.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Method
The following are representative LC-MS/MS conditions and should be optimized for the specific instrument used.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Data Presentation: Quantitative Data Summary
The following table summarizes the typical mass spectrometry parameters for the detection of SAH and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| SAH | 385.1 | 136.1 | 15 | 100 |
| This compound | 389.1 | 136.1 | 15 | 100 |
Note: The specific m/z for this compound may vary depending on the position of the deuterium labels. The transition 389.1 > 136.1 is commonly cited.[4] Another common internal standard, d5-SAH, uses the transition m/z 390.0 → 137.2.[5]
Data Analysis
-
Integrate the peak areas of the MRM transitions for both SAH and this compound.
-
Calculate the peak area ratio of SAH to this compound for each sample and standard.[3]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the SAH standards.[1] A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of SAH in unknown samples by interpolating their peak area ratios from the calibration curve.[1][3] An R² value > 0.99 is desirable for the calibration curve.[3]
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound, which is essential for the accurate measurement of endogenous SAH in biological matrices. The detailed protocols for sample preparation and instrument settings, along with the data analysis workflow, offer a comprehensive guide for researchers in various fields, including drug development and metabolic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for understanding the role of SAH in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of S-Adenosyl-L-homocysteine (SAH) in Plasma using SAH-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosyl-L-homocysteine (SAH), a pivotal intermediate in the methionine cycle, is formed from the demethylation of S-adenosylmethionine (SAM).[1] As a potent inhibitor of methyltransferases, the cellular concentration of SAH, and particularly the SAM/SAH ratio, is a critical indicator of the cell's methylation capacity.[2][3] Dysregulation of this ratio has been implicated in a variety of pathological conditions, including cardiovascular disease, neurological disorders, and certain types of cancer.[4][5] Consequently, the accurate and precise quantification of SAH in plasma is of significant interest in clinical research and drug development, serving as a valuable biomarker.[6][7][8][9]
This document provides detailed application notes and protocols for the analysis of SAH in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, S-adenosyl-L-homocysteine-d4 (SAH-d4). The use of this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and reproducibility.[10][11][12]
Signaling Pathway: The Methionine Cycle
The methionine cycle is a fundamental metabolic pathway responsible for regenerating the universal methyl donor, SAM, and for the metabolism of homocysteine. SAH is a key intermediate in this cycle.
Caption: The Methionine Cycle highlighting the central role of SAH.
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical for accurate SAH measurement.
-
Anticoagulant: Use EDTA-containing tubes for plasma collection.[13]
-
Processing: Process blood samples as soon as possible after collection. Centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C.
-
Storage: Immediately freeze the separated plasma at -80°C until analysis. SAH is more stable under acidic conditions and prone to degradation at neutral or alkaline pH.[13]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and high-throughput method for extracting SAH from plasma.
Materials:
-
Plasma samples
-
This compound internal standard solution (concentration to be optimized, e.g., 5 µmol/L in 0.1% formic acid)[14]
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Microcentrifuge tubes
Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of ice-cold acetone or methanol to precipitate proteins.[13][15]
-
Vortex vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[13]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min. |
MS/MS Parameters (Example):
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | SAH: 385.1 -> 136.1; this compound: 389.1 -> 138.1[12] |
Note: The specific LC gradient and MS/MS parameters should be optimized for the instrument in use.
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of SAH in human plasma.
| Parameter | Reported Range | Reference |
| Linearity Range | 16 - 1024 nmol/L | [16] |
| 12.5 - 5000 nmol/L | [11][12][17][18] | |
| Lower Limit of Quantification (LLOQ) | 16 nmol/L | [16] |
| 12.5 nmol/L | [13] | |
| Limit of Detection (LOD) | 8 nmol/L | [16] |
| Inter-day Precision (%CV) | 8.4 - 9.8% | [16] |
| Inter-day Accuracy (%) | 97.9 - 99.3% | [16] |
| Mean Plasma Concentration (Healthy Adults) | 13.3 (SD 5.0) nmol/L | [19] |
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of SAH in plasma samples.
Caption: Workflow for Plasma SAH Analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of SAH in plasma. This methodology is well-suited for both basic research and large-scale clinical studies, enabling researchers and drug development professionals to accurately assess methylation status and investigate the role of SAH in various physiological and pathological processes. Adherence to proper sample handling and a validated analytical protocol are essential for obtaining reliable and reproducible results.
References
- 1. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 2. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma biomarker identification in S-adenosylhomocysteine hydrolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma S-adenosylhomocysteine is a better biomarker of atherosclerosis than homocysteine in apolipoprotein E-deficient mice fed high dietary methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma S-adenosylhomocysteine versus homocysteine as a marker for vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Methylation Status: A Guide to S-Adenosyl-L-homocysteine (SAH) Measurement by Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of S-adenosyl-L-homocysteine (SAH) in various biological matrices using the highly specific and sensitive stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Introduction
S-adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is produced upon the demethylation of S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of biological methylation events involving DNA, RNA, proteins, and lipids. As a potent feedback inhibitor of methyltransferases, the intracellular concentration of SAH, and more importantly the SAM/SAH ratio, serves as a key indicator of the cell's methylation capacity. Dysregulation of SAH levels has been implicated in numerous pathological conditions, including cardiovascular diseases, neurological disorders, and cancer. Consequently, the accurate and sensitive quantification of SAH is paramount for both fundamental research and the development of therapeutic agents targeting methylation pathways.
The Methionine Cycle and SAH Metabolism
The metabolic pathway of SAH is intrinsically linked to the one-carbon metabolism, specifically the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various transmethylation reactions, yielding SAH. Subsequently, SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH) in a reversible reaction. Homocysteine can then be remethylated to methionine to complete the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[1][2][3]
Caption: The Methionine Cycle and its link to methylation reactions.
Experimental Workflow for SAH Measurement
The general workflow for the quantification of SAH by LC-MS/MS involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification by correcting for matrix effects and variability in sample processing and instrument response.
References
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of SAH-d4
Welcome to the Technical Support Center for the mass spectrometric analysis of S-adenosylhomocysteine-d4 (SAH-d4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues during experiments, particularly focusing on the challenge of poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
S-adenosylhomocysteine-d4 (this compound) is a deuterated form of S-adenosylhomocysteine (SAH). In mass spectrometry, it is primarily used as an internal standard for the quantification of endogenous SAH.[1] Since this compound is chemically and physically very similar to SAH, it behaves nearly identically during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample processing and instrument response, leading to more accurate and precise measurements.
Q2: What are the common causes of poor signal intensity for this compound?
Poor signal intensity of this compound in mass spectrometry can stem from several factors, broadly categorized as:
-
Ion Suppression: This is a major cause, where co-eluting matrix components from the sample interfere with the ionization of this compound in the ion source, leading to a reduced signal. Common sources of ion suppression include phospholipids, salts, buffers, and other endogenous metabolites.
-
Suboptimal Mass Spectrometry Parameters: Incorrect or unoptimized instrument settings, such as ionization source parameters (e.g., temperature, gas flows, voltage) and compound-specific parameters (e.g., collision energy), can significantly impact signal intensity.
-
Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix, degradation of the standard during sample processing, or the presence of contaminants can all lead to a weak signal.
-
Chromatography Problems: Poor chromatographic peak shape (e.g., broad or tailing peaks) can result in a lower apparent signal height. Additionally, if this compound does not co-elute perfectly with the unlabeled SAH, it can lead to differential matrix effects.[1]
-
This compound Standard Integrity: Degradation of the this compound standard due to improper storage or handling can result in a lower effective concentration and thus a weaker signal. Issues with the isotopic purity of the standard can also affect quantification.[1]
Q3: How should this compound be properly stored and handled?
Proper storage and handling are critical for maintaining the integrity of the this compound standard. Here are some general guidelines:
-
Long-term Storage: For long-term preservation, this compound as a solid should be stored at -20°C or -80°C.
-
Stock Solutions: Prepared stock solutions should be stored at -80°C for up to 6 months or at -20°C for shorter periods (e.g., 1 month).[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Solvent: When preparing stock solutions, use a solvent in which this compound is soluble and stable, such as DMSO or a slightly acidic aqueous buffer.
-
pH: SAH is more stable in acidic conditions and can degrade at neutral or alkaline pH.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving the issue of low this compound signal intensity.
Step 1: Verify Mass Spectrometer Performance
-
Action: Directly infuse a freshly prepared solution of this compound into the mass spectrometer.
-
Expected Outcome: A strong and stable signal for the this compound precursor ion.
-
Troubleshooting:
-
No or low signal: The issue is likely with the mass spectrometer itself. Check the instrument tuning, calibration, and ion source cleanliness. Ensure that the correct mass transitions are being monitored.
-
Good signal: The problem likely lies with the sample preparation or chromatography.
-
Step 2: Evaluate Sample Preparation
-
Action: Review your sample preparation protocol.
-
Key Considerations:
-
Extraction Efficiency: Ensure your extraction method is validated for SAH. Protein precipitation followed by solid-phase extraction (SPE) can be effective in removing interfering substances.
-
Matrix Effects: Biological samples contain numerous components that can suppress the ionization of this compound. Consider a more rigorous cleanup step to remove phospholipids and other interfering molecules.
-
Standard Spiking: Ensure the internal standard is added at a known and consistent concentration to all samples and standards early in the preparation process.
-
Step 3: Optimize Chromatographic Conditions
-
Action: Examine the chromatography of this compound.
-
Key Considerations:
-
Peak Shape: Aim for a sharp, symmetrical peak. Poor peak shape can be due to an inappropriate mobile phase, gradient, flow rate, or a degraded column.
-
Co-elution: Verify that this compound and unlabeled SAH co-elute. A slight difference in retention time can expose them to different matrix effects, leading to inaccurate quantification.[1]
-
Step 4: Optimize Mass Spectrometer Parameters
-
Action: Fine-tune the mass spectrometer settings for this compound.
-
Key Parameters to Optimize:
-
Ion Source: Adjust parameters like capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ionization of this compound.
-
Collision Energy: Optimize the collision energy to achieve efficient fragmentation and a strong signal for the product ions in MS/MS mode.
-
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting poor this compound signal intensity.
Quantitative Data
The following table summarizes typical LC-MS/MS parameters for the analysis of SAH and its deuterated internal standards. Note that these parameters may require optimization for your specific instrument and experimental conditions.
| Parameter | Typical Value/Condition | Reference |
| Chromatography | ||
| Column | C18, Hypercarb | [3] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate | [3][4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [3][5] |
| Flow Rate | 0.2 - 0.8 mL/min | [3] |
| Injection Volume | 5 - 20 µL | [4][5] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| Precursor Ion (m/z) for SAH | 385.1 | [4] |
| Product Ion (m/z) for SAH | 136.1 or 136.2 | [4][6] |
| Precursor Ion (m/z) for this compound | 389.1 | |
| Product Ion (m/z) for this compound | 138.1 or 137.2 (for d5-SAH) | [4] |
| Ion Spray Voltage | +5000 to +5500 V | [3] |
| Source Temperature | 500 °C | [3] |
Signaling Pathway
SAH is a key component of the Methionine Cycle, which is central to cellular methylation reactions. The concentration of SAH, and the ratio of S-adenosylmethionine (SAM) to SAH, is a critical indicator of the cell's methylation capacity.
Caption: The Methionine Cycle showing the role of SAH.
Experimental Protocols
Protocol 1: Sample Preparation for SAH Analysis in Plasma
This is a general protocol and may require optimization.
-
Thaw Samples: Thaw plasma samples on ice to prevent degradation.
-
Spike Internal Standard: To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol or acetone to the sample.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: SAH-d4 Chromatography
Welcome to the technical support center for troubleshooting issues related to the chromatographic analysis of S-Adenosyl-L-homocysteine-d4 (SAH-d4). This guide provides detailed troubleshooting steps and answers to frequently asked questions to help you resolve common issues like peak splitting and poor peak shape.
Troubleshooting Guide: this compound Peak Splitting
Peak splitting for this compound can arise from several factors, ranging from the sample solvent composition to on-column chemical equilibria. Follow this step-by-step guide to diagnose and resolve the issue.
Question 1: Are all peaks in my chromatogram splitting, or only the this compound peak?
The answer to this question is the first step in diagnosing the problem.
-
If all peaks are splitting: The issue is likely related to the HPLC system or the column itself. A problem occurring before the separation will affect all compounds similarly.[1] Common causes include a blocked frit at the column inlet or a void in the column packing material.[1][2]
-
If only the this compound peak is splitting: The problem is likely specific to the analyte and its interaction with the mobile phase or stationary phase.[1][5] This could be due to sample solvent effects, mobile phase pH, or on-column chemical conversion.
Question 2: What is the composition of my sample solvent?
A mismatch between the sample solvent and the mobile phase is a very common cause of peak distortion, especially for polar analytes like this compound, which are often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7]
-
The Problem: In HILIC, the mobile phase is typically high in organic solvent (e.g., acetonitrile), which is the weak solvent. Water is the strong solvent.[8] If your this compound is dissolved in a highly aqueous solution, injecting it into the weak mobile phase can cause severe peak splitting and broadening.[8][9] This is known as the "sample solvent effect."[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[10] For HILIC, this means dissolving the sample in a high percentage of acetonitrile.[6][7] If sample solubility is an issue, keep the injection volume as small as possible.[8]
-
Logical Troubleshooting Workflow for Peak Splitting
The following diagram outlines a systematic approach to troubleshooting peak splitting.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. uhplcs.com [uhplcs.com]
- 4. support.waters.com [support.waters.com]
- 5. bio-works.com [bio-works.com]
- 6. A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Matrix Effects in SAH Quantification using SAH-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of S-adenosyl-L-homocysteine (SAH) with its deuterated internal standard, SAH-d4, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in SAH quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In biological samples like plasma, these interfering substances are often phospholipids, salts, and other endogenous molecules.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise quantification of S-adenosylhomocysteine (SAH). Given the low nanomolar concentrations of SAH in many biological fluids, these effects can significantly compromise assay sensitivity and reliability.
Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to the native SAH, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and reproducible results.
Q3: What are the common causes of ion suppression when analyzing SAH in plasma?
A3: The primary cause of ion suppression in plasma samples is the presence of phospholipids from cell membranes. These compounds often co-extract with SAH, particularly with simpler sample preparation methods like protein precipitation, and can elute in the same chromatographic region, competing for ionization in the MS source. Other potential sources of interference include salts, anticoagulants used during sample collection, and other endogenous metabolites.
Q4: Can I eliminate matrix effects completely?
A4: While completely eliminating matrix effects is challenging, their impact can be significantly minimized. This is achieved through a combination of optimized sample preparation to remove interfering components, chromatographic separation to resolve SAH from contaminants, and the use of a suitable internal standard like this compound to correct for any remaining effects.
Q5: What is the "post-extraction addition" method for quantifying matrix effects?
A5: The post-extraction addition method is a standard approach to quantitatively assess matrix effects.[1] It involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. This allows for the calculation of a "Matrix Factor" (MF), which indicates the degree of ion suppression or enhancement.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS quantification of SAH.
Issue 1: High Variability and Poor Reproducibility in SAH Quantification
-
Possible Cause: Inconsistent matrix effects across different samples or lots of biological matrix.
-
Solution:
-
Verify Internal Standard Performance: Ensure that the this compound internal standard is added to all samples, calibrators, and quality controls (QCs) at a consistent concentration early in the sample preparation workflow.
-
Evaluate IS-Normalized Matrix Factor: Conduct a post-extraction spike experiment using at least six different lots of the biological matrix. Calculate the Matrix Factor (MF) for SAH and the IS-Normalized Matrix Factor. The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different lots should ideally be less than 15%.
-
Optimize Sample Preparation: If variability persists, consider improving the sample cleanup procedure. Switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE) can more effectively remove phospholipids and other interferences.
-
Issue 2: Low SAH Signal and Poor Sensitivity (Ion Suppression)
-
Possible Cause: Co-elution of SAH with highly abundant, ionization-suppressing matrix components like phospholipids.
-
Solution:
-
Qualitative Assessment of Ion Suppression: Perform a post-column infusion experiment. Infuse a constant flow of SAH and this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. A drop in the baseline signal at the retention time of SAH confirms ion suppression.
-
Improve Chromatographic Resolution: Adjust the LC method to better separate SAH from the suppression zone. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a porous graphitic carbon column, which can provide good retention for polar compounds like SAH).
-
Enhance Sample Cleanup: Employ sample preparation techniques specifically designed to remove phospholipids, such as specialized SPE cartridges or plates.
-
Issue 3: Inaccurate Quantification Despite Using this compound
-
Possible Cause: The concentration of the native analyte (SAH) is high enough to cause ion suppression of the deuterated internal standard. This is a less common issue but can occur in certain disease states with elevated SAH levels.
-
Solution:
-
Investigate Concentration-Dependent Matrix Effects: Evaluate the matrix effect at both low and high QC levels. A significant difference may indicate a concentration-dependent effect.
-
Sample Dilution: If high endogenous SAH levels are suspected, a simple dilution of the sample with a surrogate matrix or mobile phase can reduce the concentration of both the analyte and interfering matrix components. Ensure that the diluted concentration is still well above the lower limit of quantification (LLOQ).
-
Re-evaluate Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, although this may come at the cost of sensitivity for polar molecules like SAH.
-
Data Presentation
Table 1: Illustrative Comparison of Matrix Effects for SAH With and Without this compound Internal Standard
This table demonstrates the expected improvement in data quality when using a stable isotope-labeled internal standard. The data is representative of what would be observed when analyzing SAH in six different lots of human plasma.
| Plasma Lot | SAH Peak Area (Post-Spiked) | This compound Peak Area (Post-Spiked) | SAH Matrix Factor (MF) | IS-Normalized Matrix Factor |
| 1 | 78,500 | 80,100 | 0.785 | 0.980 |
| 2 | 72,300 | 74,200 | 0.723 | 0.974 |
| 3 | 85,100 | 86,500 | 0.851 | 0.984 |
| 4 | 69,800 | 71,000 | 0.698 | 0.983 |
| 5 | 75,400 | 76,200 | 0.754 | 0.990 |
| 6 | 81,200 | 82,000 | 0.812 | 0.990 |
| Mean | 77,050 | 78,333 | 0.771 | 0.984 |
| %CV | 7.8% | 7.3% | 7.8% | 0.6% |
Note: The Matrix Factor (MF) is calculated as (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution). The IS-Normalized Matrix Factor is calculated as (SAH Matrix Factor / this compound Matrix Factor). A neat solution peak area of 100,000 for SAH and a corresponding value for this compound are assumed for this illustration. The low %CV for the IS-Normalized Matrix Factor demonstrates effective compensation for the matrix-induced variability.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol quantitatively determines the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of SAH and this compound in the final mobile phase composition at two concentration levels (low and high QC).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma using your sample preparation method. Spike the extracted matrix with SAH and this compound to the same final concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank plasma lots with SAH and this compound before the extraction process.
-
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of SAH) / (MF of this compound)
-
Recovery (%): Recovery = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a common, high-throughput method but may be more susceptible to matrix effects.
-
To 50 µL of plasma, add 50 µL of the this compound internal standard solution.
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.
Visualizations
Caption: The Methionine Cycle and its link to methylation reactions.
Caption: Workflow for the post-extraction spike method.
Caption: Decision tree for troubleshooting matrix effects.
References
Technical Support Center: Optimizing Chromatographic Separation of SAH and SAH-d4
Welcome to the technical support center for the analysis of S-adenosylhomocysteine (SAH) and its deuterated internal standard, SAH-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for separating SAH and this compound?
A1: The two most common high-performance liquid chromatography (HPLC) methods for the separation of SAH and this compound are Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3] RP-HPLC separates molecules based on their hydrophobicity, while HILIC is suitable for highly polar compounds like SAH.[3][4]
Q2: Why am I seeing poor resolution or co-elution of SAH and this compound?
A2: Poor resolution is a common issue and can stem from several factors:
-
Inappropriate Column Choice: The column chemistry may not be optimal for resolving the slight difference between SAH and its deuterated analog.
-
Suboptimal Mobile Phase Composition: The organic solvent percentage, pH, or buffer concentration of your mobile phase may need adjustment.
-
Gradient Is Not Optimized: A shallow gradient is often required to resolve structurally similar compounds.
-
High Flow Rate: A lower flow rate can improve resolution by allowing more time for interaction with the stationary phase.
Q3: My peak shapes are poor (tailing or fronting). What should I do?
A3: Poor peak shape can be addressed by considering the following:
-
Peak Tailing: This can be caused by secondary interactions with the stationary phase, especially with silica-based columns. Using an end-capped column, lowering the mobile phase pH (e.g., with 0.1% formic acid), or adding a low concentration of an ion-pairing agent can help.[5] Column overload is another cause, which can be addressed by diluting the sample or reducing the injection volume.[5]
-
Peak Fronting: This is often a sign of column overload. Try reducing the amount of sample injected onto the column.[5]
-
Split Peaks: This may indicate a problem with the column, such as a void or blockage, or an issue with the sample solvent being incompatible with the mobile phase.[5]
Q4: My retention times are shifting between injections. What is causing this?
A4: Retention time variability can be caused by:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between each injection. This is particularly important for HILIC methods.
-
Mobile Phase Inconsistency: Ensure your mobile phase is well-mixed and that the composition does not change over time (e.g., due to evaporation of the organic solvent).
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.
-
Column Degradation: Over time, column performance can degrade, leading to shifting retention times.
Troubleshooting Guides
Poor Resolution of SAH and this compound
This guide provides a systematic approach to troubleshooting poor separation between SAH and its deuterated internal standard.
General Peak Shape Problems
Use this guide to diagnose and resolve common peak shape issues.
Data Presentation
The following tables summarize typical starting conditions for Reversed-Phase and HILIC methods for the separation of SAH and this compound.
Table 1: Reversed-Phase HPLC Conditions
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [5] |
| Gradient | 0-5 min: 2% B5-15 min: 2-30% B15-22 min: 30-95% B22-30 min: 2% B (re-equilibration) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Column Temp. | 30°C | [5] |
| Injection Vol. | 10 µL | [5] |
| Detection | UV at 260 nm or MS/MS | [5] |
Table 2: HILIC Conditions
| Parameter | Condition | Reference |
| Column | HILIC (e.g., Amide or Silica-based, 2.1 x 100 mm, 3.5 µm) | [5] |
| Mobile Phase A | 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0 | [5] |
| Mobile Phase B | 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0 | [5] |
| Gradient | 0-1 min: 100% A1-8 min: 0-50% B8-10 min: 50-100% B10-12 min: 100% B12-13 min: 100-0% B13-20 min: 100% A (re-equilibration) | [5] |
| Flow Rate | 0.4 mL/min | [5] |
| Column Temp. | 40°C | [5] |
| Injection Vol. | 5 µL | [5] |
| Detection | UV at 260 nm or MS/MS | [5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 100 µL of plasma, add 200 µL of ice-cold methanol containing 0.1% formic acid and the internal standard (this compound).[5]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.[5]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to an HPLC vial for analysis.[5]
Protocol 2: General LC-MS/MS Analysis Workflow
The following diagram outlines the general workflow for the quantification of SAH by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: SAH-d4 Mass Spectrometry Analysis
Welcome to the technical support center for S-Adenosyl-L-homocysteine-d4 (SAH-d4) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to signal interference during the quantification of S-Adenosyl-L-homocysteine (SAH) using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
S-Adenosyl-L-homocysteine-d4 (this compound) is a stable isotope-labeled (SIL) version of SAH.[1] It is the ideal internal standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the endogenous SAH.[2] This means it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[2][3] By adding a known quantity of this compound to every sample, variations arising from sample preparation and matrix effects can be normalized, ensuring accurate and precise quantification of SAH.[2]
Q2: What are the common signs of interference with the this compound signal?
Interference can manifest in several ways. The most common signs include:
-
High Signal Variability: The peak area of this compound varies significantly between samples in the same batch, which should otherwise be constant.[4]
-
Poor Peak Shape: The chromatographic peak for this compound may appear broad, split, or show tailing/fronting.
-
Low Signal Intensity: The this compound signal is weaker than expected, which can compromise the lower limit of quantitation.[5]
-
High Background Noise: A noisy baseline in the this compound chromatogram can make peak integration difficult and inaccurate.[6]
-
Unexpected Peaks: Additional peaks appear in the specific mass transition (MRM) channel for this compound.
Q3: What are the primary causes of this compound signal interference?
The most significant cause of signal interference is the matrix effect .[7][8] This occurs when co-eluting compounds from the sample matrix (e.g., plasma, cell lysates) affect the ionization efficiency of this compound in the MS source.[5][9]
Key sources of matrix effects and other interferences include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression.[9]
-
Salts and Buffers: High concentrations from sample preparation can disrupt the electrospray ionization (ESI) process.[9]
-
Endogenous Metabolites: Other small molecules in the sample can co-elute and compete for ionization.[9]
-
Isobaric Interference: A different compound has the same mass as this compound and fragments into a product ion with the same mass, creating a direct overlap.[5][10]
-
Instrument Contamination: Residue from previous samples, solvents, or column bleed can build up in the LC-MS system, leading to high background noise.[6][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of SAH and this compound.
Problem 1: My this compound peak area is highly variable across a single batch.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure the sample extraction protocol, especially protein precipitation, is performed consistently for all samples.[3] Pipetting accuracy for the sample, internal standard, and precipitation solvent is critical. Use a calibrated pipette and ensure thorough vortexing at each stage.
-
-
Possible Cause 2: Variable Matrix Effects.
-
Solution: While this compound is designed to track matrix effects, extreme variations between samples can still be problematic. Improve sample cleanup to remove more interfering components. Consider switching from a simple protein precipitation to a more selective method like solid-phase extraction (SPE) or using phospholipid removal plates.
-
-
Possible Cause 3: Autosampler/Injector Issues.
-
Solution: Inconsistent injection volumes can lead to variable peak areas. Run a series of repeat injections of a single standard solution to check the injector's precision.[4] If the area varies significantly, the autosampler may require maintenance.
-
Problem 2: The signal intensity for both SAH and this compound is very low.
-
Possible Cause 1: Severe Ion Suppression.
-
Solution: This is a classic sign of a strong matrix effect. Optimize the chromatography to better separate SAH from the highly suppressive regions of the chromatogram (often the early and late eluting zones where phospholipids appear).[9] A longer gradient or a different column chemistry may be required. Also, ensure the ion source parameters (e.g., gas flows, temperature) are optimized.[12]
-
-
Possible Cause 2: Ion Source Contamination.
-
Possible Cause 3: Incorrect Mobile Phase.
-
Solution: Mobile phase additives are crucial for good ionization. For positive mode ESI, ensure an acid like formic acid (typically 0.1%) is present to promote protonation. Using additives like TFA can enhance chromatography but may cause signal suppression.[13]
-
Problem 3: I see extra, unexpected peaks in the this compound chromatogram.
-
Possible Cause 1: Isobaric Interference.
-
Solution: This occurs when another molecule has the same precursor and product ion masses as this compound.[5] To confirm, check if the retention time of the interfering peak is different from this compound. Optimize the chromatography to achieve baseline separation of the interfering peak from the this compound peak. If separation is not possible, a different, more specific mass transition for this compound may need to be identified.
-
-
Possible Cause 2: Sample Carryover.
-
Solution: A signal from a high-concentration sample appears in a subsequent blank or low-concentration sample.[6] Optimize the autosampler wash routine by using a stronger wash solvent (e.g., one with a higher percentage of organic solvent) and increasing the wash volume or duration. Inject a blank sample after a high standard to confirm the carryover is eliminated.
-
Quantitative Data Summary
Effective sample preparation is the most critical step in minimizing matrix effects. The choice of technique directly impacts the level of ion suppression and, consequently, signal stability.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Throughput | Relative Cost |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Good (>90%) | High (Significant Suppression) | High | Low |
| PPT with Phospholipid Removal | Good (>90%) | Medium | High | Medium |
| Liquid-Liquid Extraction (LLE) | Variable (60-90%) | Medium-Low | Medium | Medium |
| Solid-Phase Extraction (SPE) | Excellent (>95%) | Low (Minimal Suppression) | Low-Medium | High |
Data are representative values compiled from typical bioanalytical method development studies.
Experimental Protocols
Protocol 1: Assessing Matrix Effects via Post-Extraction Spike
This protocol allows you to quantify the degree of ion suppression or enhancement from your sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike SAH and this compound standards into the final mobile phase solvent.
-
Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., plasma with no analyte) through your entire sample preparation procedure. Spike the SAH and this compound standards into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the SAH and this compound standards into the blank matrix before starting the sample preparation procedure.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
This is a common, high-throughput method for preparing plasma samples.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 5 µmol/L in 0.1% formic acid).[2]
-
Vortex the sample for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
Visualizations
Troubleshooting Workflow for this compound Signal Instability
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 5. myadlm.org [myadlm.org]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 12. rsc.org [rsc.org]
- 13. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Navigating Inconsistent SAH-d4 Internal Standard Recovery: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to inconsistent S-Adenosylhomocysteine-d4 (SAH-d4) internal standard recovery in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry analysis of S-Adenosylhomocysteine (SAH). Because it is chemically and physically almost identical to the endogenous SAH, it is added at a known concentration to all samples, calibration standards, and quality controls. This allows for the correction of variability that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the SAH measurement.[1][2]
Q2: What are the characteristics of an ideal internal standard for SAH quantification?
A2: A suitable internal standard for SAH analysis should:
-
Behave chemically and physically similar to SAH.
-
Be distinguishable by the mass spectrometer (i.e., have a different mass-to-charge ratio).
-
Not be naturally present in the biological samples.
-
Be of high purity to avoid analytical interference.
-
Remain stable throughout the entire sample preparation and analysis process.[1]
Q3: What are the common causes of inconsistent this compound recovery?
A3: Inconsistent recovery of the this compound internal standard can stem from several factors, broadly categorized as issues with sample preparation, matrix effects, or instrument performance.[2] Specific causes may include pipetting errors, improper sample mixing, degradation of the internal standard, ion suppression or enhancement from the sample matrix, and fluctuations in LC-MS/MS system performance.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of inconsistent this compound internal standard recovery.
Issue 1: Sporadic or Random Inconsistent Recovery
Symptoms:
-
The internal standard response is drastically different in one or two samples within a run.[2]
-
No discernible pattern in the inconsistency.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Pipetting Error | Review pipetting technique for consistency. Ensure pipettes are properly calibrated. Re-prepare the affected samples if possible.[2] |
| Incomplete Mixing | Ensure thorough vortexing or mixing after adding the internal standard and other reagents to the sample. |
| Injection Error | Check the autosampler for any visible issues. Re-inject the affected sample to see if the issue persists.[2] |
| Contamination | Ensure all labware (e.g., pipette tips, tubes) is clean and free from contaminants. Run a blank extraction to identify potential sources of contamination.[1] |
Issue 2: Systematic Trend in Inconsistent Recovery
Symptoms:
-
Internal standard response is consistently higher or lower in all unknown samples compared to calibration standards and quality controls.[2]
-
A gradual drift (increase or decrease) in the internal standard response is observed over the course of the analytical run.[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the internal standard.[2][4] Dilute the sample to reduce matrix effects.[5] Optimize the sample preparation method to better remove interfering substances. |
| Instrument Instability | Check for fluctuations in column temperature and ensure the LC system is maintaining a stable flow rate.[1] Clean the ion source and other mass spectrometer components as per the manufacturer's instructions.[1] |
| Column Degradation | A deteriorating column can lead to poor peak shape and inconsistent retention times.[2] Replace the column if necessary. |
| Internal Standard Degradation | Prepare fresh internal standard stock and working solutions. Ensure they are stored correctly at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of SAH and this compound from plasma or serum samples.
-
Thaw Samples: Thaw plasma/serum samples on ice.
-
Aliquot Sample: In a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add Internal Standard: Add 10 µL of the this compound internal standard working solution to each sample.
-
Vortex: Vortex the sample vigorously for 30 seconds to ensure thorough mixing.
-
Precipitate Proteins: Add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) or 0.4 M perchloric acid to precipitate the proteins.[6]
-
Vortex Again: Vortex vigorously for another 30 seconds.
-
Incubate: Incubate the samples on ice for 10 minutes.
-
Centrifuge: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[6]
-
Collect Supernatant: Carefully collect the supernatant, which contains the SAH and this compound, for LC-MS/MS analysis.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for SAH and this compound Analysis
The following table summarizes typical parameters for the analysis of SAH and this compound. These should be optimized for the specific instrument being used.
| Parameter | Setting |
| LC Column | C18 or RP-Amide (e.g., 3.0 x 150 mm, 3.5 µm)[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mmol/L Ammonium Formate, pH 3.4[6][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Gradient | A gradient elution is typically used. |
| Flow Rate | Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min. |
| Column Temperature | Maintained at a stable temperature, e.g., 40°C. |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transition (SAH) | m/z 385.1 → 136.2[8] |
| MRM Transition (this compound) | m/z 389.1 → 138.1[1] |
Visualization
Troubleshooting Workflow for Inconsistent this compound Recovery
The following diagram outlines a logical workflow to diagnose and address inconsistent internal standard recovery.
Caption: Troubleshooting workflow for inconsistent this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard inconsistent response - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting SAH-d4 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with SAH-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
S-Adenosylhomocysteine-d4 (this compound) is a deuterated form of S-Adenosyl-L-homocysteine (SAH). It is primarily used as an internal standard for the quantification of endogenous SAH levels in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2][3] SAH itself is a key molecule in cellular metabolism, acting as an intermediate in several pathways and as a product and modulator of S-adenosyl-methionine (SAM)-dependent methylation reactions.[1]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is a crystalline solid that is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1][2] For aqueous solutions, phosphate-buffered saline (PBS, pH 7.2) has also been reported as a solvent.[2] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is highly recommended to use a fresh, unopened vial of DMSO for preparing your stock solution.[4][5][6]
Q3: My this compound is precipitating out of solution, especially when I add it to my aqueous experimental medium. What can I do?
Precipitation upon dilution into aqueous media is a common issue for compounds initially dissolved in a high-concentration organic solvent stock. Here are several troubleshooting steps:
-
Reduce Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium or aqueous buffer below 0.5%, and ideally below 0.1%. High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Perform Serial Dilutions: Instead of adding your concentrated DMSO stock directly to a large volume of aqueous medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium. This gradual change in solvent composition can help prevent the compound from crashing out of solution.
-
Gentle Mixing: When preparing the final working solution, add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.
-
Warm the Medium: Using pre-warmed (37°C) cell culture medium or buffer for your dilutions can improve solubility.
-
Check for Media Interactions: Components in your specific medium, such as salts or proteins, could potentially interact with this compound and reduce its solubility. If problems persist, consider testing the solubility in a simpler buffer like PBS first.
Q4: What is the stability of this compound in solution?
While specific stability data for this compound is not extensively published, the parent compound, S-Adenosyl-L-homocysteine (SAH), provides a good indication. Stock solutions of SAH in DMSO can be stored at -80°C for up to a year and at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes. For aqueous solutions, using a slightly acidic buffer (e.g., 0.1% formic acid) may improve the stability of SAH.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ~5 mg/mL | [1][2] |
| 62.5 mg/mL (with ultrasonic and warming to 60°C) | [4] | |
| Dimethylformamide (DMF) | ~1 mg/mL | [1][2] |
| PBS (pH 7.2) | ~5 mg/mL | [2] |
Note: The reported solubility values can vary between suppliers and batches. It is always recommended to perform a solubility test for your specific application.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO (freshly opened)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh this compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of this compound. The molecular weight of this compound is approximately 388.4 g/mol .[1][2][3] For 1 mL of a 10 mM stock solution, you will need 3.884 mg.
-
Dissolution: Add the appropriate volume of fresh DMSO to the this compound solid.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Warming and Sonication (Optional): If the compound does not fully dissolve, you can warm the solution to 37-60°C and/or sonicate the vial in a water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol provides a method to determine the maximum working concentration of this compound in your specific cell culture medium before precipitation occurs.
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 10 mM)
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below 0.5%.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visual Inspection: At various time points (e.g., 0, 2, 6, and 24 hours), visually inspect each dilution for any signs of cloudiness or precipitate. You can also observe the solutions under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under these specific conditions.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: SAH inhibits METTL3-14, affecting downstream pathways like p53.
References
- 1. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Analysis of METTL3 and METTL14 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: S-Adenosyl-L-homocysteine-d4 (SAH-d4) Analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize ion suppression when quantifying S-Adenosyl-L-homocysteine-d4 (SAH-d4) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a stable isotope-labeled version of S-Adenosyl-L-homocysteine (SAH). It is used as an internal standard (IS) in LC-MS/MS bioanalysis to ensure accurate quantification of endogenous SAH.[1][2] Ideally, the internal standard behaves identically to the analyte of interest (SAH) during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process, including ion suppression.[3][4]
Q2: What is ion suppression and how does it affect my this compound signal?
A2: Ion suppression is a type of matrix effect that frequently occurs in LC-MS analysis, particularly with electrospray ionization (ESI).[4][5] It is the reduction in the ionization efficiency of an analyte, in this case this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, cell lysates).[3][6] These interfering components, such as salts, proteins, and phospholipids, compete with this compound for the available charge in the ion source, leading to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the assay.[7]
Q3: Can using an MS/MS system eliminate ion suppression?
A3: No, using a tandem mass spectrometry (MS/MS) system does not eliminate ion suppression.[5] The specificity of MS/MS comes from detecting a specific fragment ion from a selected parent ion, which occurs after the ionization process.[5] Ion suppression happens during the ionization process in the ion source, before the ions even enter the mass analyzer.[5] Therefore, even highly selective MS/MS methods are susceptible to ion suppression effects.[5]
Q4: My analyte (SAH) and internal standard (this compound) are both suppressed, so shouldn't the ratio remain accurate?
A4: While a good internal standard should experience the same degree of ion suppression as the analyte, this is not always guaranteed.[4] Even a slight difference in the retention time between SAH and this compound (a phenomenon known as the "isotope effect") can cause them to elute into regions with different concentrations of matrix components, leading to differential ion suppression and an inaccurate ratio.[8] Therefore, simply using an internal standard does not eliminate the need to minimize ion suppression.
Troubleshooting Guide
Problem 1: Low and inconsistent signal intensity for this compound across samples.
This issue often points directly to variable ion suppression caused by matrix effects.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Evaluate Sample Preparation | If using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][5] | Protein precipitation is fast but removes only proteins, leaving behind other matrix components like phospholipids, which are major causes of ion suppression.[5] SPE and LLE provide a much cleaner extract by removing a wider range of interferences.[3] |
| 2. Optimize Chromatography | Increase the chromatographic resolution to better separate this compound from co-eluting matrix components.[3][8] This can be achieved by adjusting the mobile phase gradient, using a different column chemistry (e.g., HILIC for polar molecules like SAH), or decreasing the flow rate.[5][9] | Co-elution is the primary cause of ion suppression.[3] Improving separation ensures that interfering compounds are sent to the mass spectrometer at a different time than your analyte, thus preserving its ionization efficiency.[3] S-Adenosylhomocysteine is a polar molecule, and Hydrophilic Interaction Chromatography (HILIC) can provide better retention and separation from early-eluting interferences compared to standard reversed-phase (RPLC) columns.[9][10] |
| 3. Dilute the Sample | Dilute the sample extract before injection.[5] | This reduces the concentration of all components, including the interfering matrix compounds, which can alleviate suppression.[5] However, ensure the final concentration of SAH is still well above the instrument's limit of quantification. |
| 4. Check for Contamination | Investigate potential sources of exogenous contamination, such as plasticizers from collection tubes or mobile phase additives.[5] | Contaminants can be a hidden source of ion suppression.[5] |
Problem 2: this compound peak shape is poor (e.g., splitting, broadening).
Poor peak shape can be caused by both chromatographic issues and matrix interferences.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Check Column Health | Ensure the column is not contaminated or degraded.[11] Perform a column wash or replace the column if necessary. | Contaminants accumulating on the column can lead to peak distortion.[11] |
| 2. Adjust Ionization Conditions | Optimize ion source parameters, such as gas flows, temperature, and spray voltage.[11] | Suboptimal ionization conditions can contribute to peak broadening and poor signal stability.[11] |
| 3. Re-evaluate Sample Solvent | Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions. | Mismatch between the sample solvent and mobile phase can cause peak distortion upon injection. For HILIC methods, the reconstitution solvent should typically have a high percentage of organic solvent.[9] |
Experimental Protocols
Protocol 1: Identifying Ion Suppression Zones via Post-Column Infusion
This experiment is crucial for visualizing the regions in your chromatogram where ion suppression is occurring.[12]
Objective: To identify retention times where matrix components cause a drop in a stable signal.
Methodology:
-
Setup: Use a T-connector to introduce a constant flow of a standard solution of this compound (e.g., 100 nmol/L) via a syringe pump into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.[12]
-
Blank Injection: First, inject a blank mobile phase sample. This will establish a stable, baseline signal for the infused this compound.[12]
-
Matrix Injection: Next, inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).
-
Analysis: Monitor the signal for the this compound MRM transition. Any dips or decreases in the baseline signal during the run correspond to retention times where co-eluting matrix components are causing ion suppression.[12]
-
Action: If your analyte's retention time coincides with a significant dip in the signal, your chromatographic method needs to be adjusted to move the analyte away from this suppression zone.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more effective cleanup of biological samples compared to simple protein precipitation.[13]
Objective: To remove proteins, salts, and phospholipids from plasma prior to LC-MS/MS analysis of SAH and this compound.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Protein Precipitation (Initial Cleanup): Add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins. Vortex and centrifuge. Collect the supernatant.
-
SPE Column: Use a phenylboronic acid-containing SPE cartridge, which is effective for binding SAH.[13]
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent (e.g., an aqueous buffer) to remove unbound contaminants.
-
Elution: Elute SAH and this compound from the cartridge using an appropriate acidic organic solvent (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Principle | Effectiveness at Removing Proteins | Effectiveness at Removing Phospholipids & Salts | Typical Impact on Ion Suppression | Reference |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | High | Low | High potential for ion suppression remains. | [5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte into an immiscible organic solvent. | High | Moderate to High | Generally results in less ion suppression than PPT. | [3][5] |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent, followed by elution. | High | High | Often the most effective method for reducing ion suppression. | [3][5] |
Table 2: Typical LC-MS/MS Parameters for SAH and this compound Analysis
| Parameter | Typical Setting | Reference |
| LC Column | HILIC or C18 Reversed-Phase (2.0 x 250 mm) | [1][10][13] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [1] |
| Flow Rate | 0.20 mL/min | [1] |
| Injection Volume | 3-5 µL | [1][10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Ion Spray Voltage | +5000 V | [1] |
| MRM Transition (SAH) | m/z 385 → 136 | [1] |
| MRM Transition (this compound) | m/z 389 → 136 or 389 → 138 | [2] |
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Caption: Mechanism of ion suppression in the electrospray source.
References
- 1. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. mdpi.com [mdpi.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-Adenosylhomocysteine-d4 (SAH-d4)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of S-Adenosylhomocysteine-d4 (SAH-d4) purity on quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important for quantification?
S-Adenosylhomocysteine-d4 (this compound) is a deuterated form of S-Adenosylhomocysteine (SAH). It is commonly used as an internal standard in quantitative mass spectrometry (MS) assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of SAH levels in biological samples.[1][2][3]
The purity of this compound is critical because, as an internal standard, it is used to correct for variability during sample preparation and analysis.[4] Impurities can interfere with the measurement of either the native analyte (SAH) or the internal standard itself, leading to inaccurate and unreliable quantification.
Q2: What are the common types of impurities in this compound and how do they affect my results?
Impurities in this compound can be broadly categorized into two types:
-
Chemical Impurities: These can be residual starting materials, by-products from the synthesis of this compound, or degradation products.[5][6] These impurities can co-elute with SAH or this compound, causing signal suppression or enhancement in the mass spectrometer, or they may appear as interfering peaks in the chromatogram.
-
Isotopic Impurities: The most significant isotopic impurity is the unlabeled form of SAH (d0). The presence of d0 in the this compound internal standard will lead to an artificially high measurement of the native SAH in your samples.[7][8] Other isotopic variants (d1, d2, d3) may also be present.
The impact of these impurities is summarized in the table below.
Data Presentation
Table 1: Impact of this compound Impurities on Quantification
| Impurity Type | Potential Source | Impact on Quantification |
| Chemical Impurities | Synthesis by-products, residual reagents, degradation | - Signal suppression or enhancement- Co-eluting peaks interfering with analyte or internal standard integration- Inaccurate quantification |
| Isotopic Impurity (Unlabeled SAH - d0) | Incomplete deuteration during synthesis | - Overestimation of the endogenous SAH concentration- Compromised accuracy of the measurement |
| Other Deuterated Isotopologues (d1, d2, d3, etc.) | Incomplete deuteration or H/D exchange | - Generally minimal impact if the correct mass transition is monitored and their abundance is low and consistent. |
Troubleshooting Guides
Issue 1: I am observing a peak for unlabeled SAH (d0) when I inject a solution of my this compound standard.
-
Possible Cause: This indicates the presence of the unlabeled analyte as an isotopic impurity in your this compound standard. Most commercial this compound standards have a specification for the maximum amount of d0 present (often ≤1%).[9]
-
Troubleshooting & Optimization:
-
Check the Certificate of Analysis (CoA): Verify the isotopic purity of your this compound lot.[4]
-
Quantify the d0 Contribution: Prepare a calibration curve of unlabeled SAH. Analyze your this compound solution and, using the calibration curve, determine the concentration of the d0 impurity. This can be subtracted from your sample measurements, though this may introduce additional error.
-
Acquire a Higher Purity Standard: If the d0 level is unacceptably high, obtain a new lot of this compound with higher isotopic purity.
-
Issue 2: My calibration curve for SAH is non-linear or has poor reproducibility.
-
Possible Cause: Inconsistent purity of the this compound internal standard across your calibrators, or the presence of an impurity that interferes with the analysis.
-
Troubleshooting & Optimization:
-
Ensure Homogeneity: Properly vortex and sonicate your this compound stock solution before preparing your working solutions to ensure it is fully dissolved and homogenous.
-
Investigate Matrix Effects: An impurity in the this compound may experience different matrix effects than the analyte, leading to inconsistent analyte/internal standard ratios. Consider further sample cleanup or chromatographic optimization.
-
Assess this compound Stability: SAH can be unstable.[10] Ensure that your stock solutions are stored correctly (typically at -20°C or -80°C) and that you are not seeing degradation products interfering with the assay.
-
Issue 3: I am seeing unexpected "ghost" peaks in my chromatograms when running blanks or samples with this compound.
-
Possible Cause: This could be due to chemical impurities in the this compound standard, or carryover from the LC system.
-
Troubleshooting & Optimization:
-
Analyze the this compound Standard Alone: Inject a high-concentration solution of your this compound in a clean solvent to see if the ghost peaks are present.
-
Systematic System Cleaning: If the peaks are not from the standard, they may be from system contamination. Flush the LC system with a strong solvent.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to see if the peaks persist. If so, optimize your needle wash method.
-
Experimental Protocols
Protocol 1: Verification of this compound Purity by LC-MS/MS
This protocol allows for a qualitative and semi-quantitative assessment of the chemical and isotopic purity of an this compound standard.
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water with 0.1% formic acid).
-
Prepare a dilution of this stock solution to a concentration suitable for your LC-MS/MS system (e.g., 1 µg/mL).
-
Prepare a stock solution of unlabeled SAH.
-
-
LC-MS/MS Analysis:
-
Inject the diluted this compound solution onto your LC-MS/MS system.
-
Acquire data in full scan mode to identify any potential chemical impurities with different m/z values.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the following transitions:
-
This compound (e.g., m/z 389.1 → 136.1)
-
Unlabeled SAH (d0) (e.g., m/z 385.1 → 136.1)
-
Other deuterated species if necessary (d1, d2, d3)
-
-
-
Data Analysis:
-
Chemical Purity: In the full scan data, look for peaks other than this compound.
-
Isotopic Purity: In the SIM/MRM data, integrate the peak areas for this compound and unlabeled SAH. The ratio of the unlabeled SAH peak area to the this compound peak area will give an indication of the level of d0 impurity. For a more accurate assessment, a calibration curve of unlabeled SAH should be used.
-
Mandatory Visualization
Caption: Workflow for the verification of this compound purity.
Caption: The central role of SAH in the methionine cycle.
References
- 1. caymanchem.com [caymanchem.com]
- 2. S-Adenosylhomocysteine-d4 - Cayman Chemical [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: SAH-d4 Versus Other Internal Standards for Accurate SAH Quantification
For researchers, scientists, and drug development professionals engaged in methylation research, the precise quantification of S-adenosyl-L-homocysteine (SAH) is paramount. As a key modulator of methyltransferase activity, accurate SAH measurement is critical for understanding cellular methylation capacity and its role in various disease states. The gold standard for SAH quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to ensure accuracy and reproducibility.
This guide provides an objective comparison of SAH-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with other commonly used internal standards for SAH analysis. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards, such as this compound, generally provide superior assay performance compared to structural analogues. This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1]
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) | Rationale |
| Accuracy (% Recovery) | 92.7% to 104.6%[2] | Variable, can be significantly lower or higher | Co-elution and similar extraction efficiency of deuterated IS minimizes analyte loss and matrix effects. |
| Precision (%CV) | 8.4% to 9.8% (Inter-day)[2] | Typically higher, more susceptible to variability | Near-identical chemical properties lead to more consistent performance across different samples and batches. |
| Matrix Effect | Minimized due to co-elution and similar ionization efficiency | Prone to differential matrix effects, leading to ion suppression or enhancement | The SIL-IS is affected by matrix components in the same way as the analyte, allowing for effective normalization. |
| Specificity | High, distinguished by mass-to-charge ratio | May have different retention times and be subject to different interferences | The mass difference allows for clear distinction from the endogenous analyte by the mass spectrometer. |
Note: The data for this compound is representative of deuterated SAH internal standards, with specific values cited from a study using d5-SAH.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of SAH from plasma or serum.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma/serum sample.
-
Spike the sample with 50 µL of the internal standard solution (e.g., this compound).
-
Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone to the sample to precipitate proteins.
-
Vortex vigorously for 10 minutes.
-
Incubate the mixture at 4°C for an additional 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions that should be optimized for the specific instrument and column used.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A gradient from low to high organic phase is used to elute SAH and its internal standard.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
SAH: m/z 385.1 → 136.2[2]
-
This compound: m/z 389.1 → 138.1
-
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument to achieve the best signal intensity.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The choice of internal standard is a critical decision in quantitative bioanalysis. For the accurate measurement of SAH, a stable isotope-labeled internal standard such as this compound is demonstrably superior to non-deuterated analogues. Its ability to closely mimic the behavior of endogenous SAH throughout the analytical process allows for effective correction of experimental variability, leading to highly accurate and precise data. While the initial investment in a deuterated standard may be higher, the enhanced data quality and reliability justify its use in demanding research and drug development applications.
References
A Comparative Guide to S-Adenosylhomocysteine (SAH) Quantification: Evaluating the Accuracy and Precision of SAH-d4 Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise measurement of S-adenosylhomocysteine (SAH) is paramount for elucidating cellular methylation status and its implications in a myriad of disease states. This guide provides an objective comparison of the leading analytical methods for SAH quantification, with a special focus on the accuracy and precision afforded by using a deuterated internal standard (SAH-d4) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
S-adenosylhomocysteine is a critical intermediate in the methionine cycle, formed when S-adenosylmethionine (SAM) donates its methyl group to a substrate.[1] The ratio of SAM to SAH, often termed the "methylation potential," is a sensitive indicator of a cell's capacity to perform essential methylation reactions that regulate everything from gene expression to protein function.[2] Dysregulation of this ratio has been implicated in cardiovascular diseases, neurological disorders, and cancer.[2][3] Consequently, the accurate quantification of SAH is crucial for both fundamental research and the development of novel therapeutics.[2]
This guide compares the performance of the gold-standard LC-MS/MS method, particularly when employing a stable isotope-labeled internal standard like this compound, against other common techniques such as ELISA and fluorescence-based assays.
Quantitative Performance of SAH Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for quantifying small molecules like SAH due to its superior sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as this compound, further enhances accuracy and precision by correcting for variations in sample preparation and matrix effects.[4] Alternative methods, such as ELISA and fluorescence-based assays, offer higher throughput and simplicity but may have limitations in terms of specificity and sensitivity.[3][5]
| Feature | LC-MS/MS with this compound | ELISA | HPLC with Fluorescence Detection |
| Principle | Chromatographic separation and detection by mass-to-charge ratio.[4] | Competitive immunoassay based on antigen-antibody recognition.[4] | Derivatization of SAH to a fluorescent compound followed by chromatographic separation and detection.[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 16 nM[4] | ~200 nM[4] | Good sensitivity, but specific LLOQ can vary.[6] |
| Specificity | High, based on molecular weight and fragmentation pattern.[4] | Can be prone to cross-reactivity with structurally similar molecules.[4] | Dependent on the specificity of the derivatization agent and chromatographic separation.[3] |
| Accuracy (% Recovery) | 92.7% to 104.6%[4][7] | Typically within 85-115% of the expected value.[4] | Not consistently reported, can be variable. |
| Precision (%CV) | Inter-day: 8.4% - 9.8%[7] | Can be higher than LC-MS/MS. | Not consistently reported. |
| Sample Volume | 20 - 200 µL[4] | 50 - 100 µL[4] | Variable, dependent on the specific protocol. |
| Throughput | Lower compared to ELISA.[4] | High (96-well plate format).[4] | Moderate, dependent on chromatographic run time.[3] |
| Expertise Required | Specialized training for operation and data analysis.[4] | Basic laboratory skills.[4] | Moderate, requires experience with HPLC.[3] |
Experimental Protocols
SAH Quantification using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the accurate and precise quantification of SAH in biological samples using a stable isotope dilution method.
a. Sample Preparation (Plasma):
-
To 200 µL of plasma, add 50 µL of an internal standard solution containing a known concentration of this compound.[1][6]
-
Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[1]
-
Add 550 µL of ice-cold acetone to precipitate proteins.[1]
-
Vortex vigorously for 10 minutes, followed by incubation at 4°C for an additional 10 minutes.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[1]
b. Liquid Chromatography (LC) Separation:
-
Inject the prepared sample supernatant onto an HPLC or UPLC system.[4]
-
Separate SAH and this compound from other sample components using a C18 reversed-phase column.[2][4]
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]
c. Mass Spectrometry (MS/MS) Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Ionize SAH and this compound using positive ion electrospray ionization (ESI).[8]
-
Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for SAH (e.g., m/z 385 → 136) and this compound (e.g., m/z 389 → 138).[9]
d. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of SAH to this compound against the concentration of the SAH standards.[1]
-
Determine the concentration of SAH in the samples by interpolating their peak area ratios on the standard curve.[3]
SAH Quantification using ELISA
This protocol provides a general guideline based on commercially available ELISA kits. Always refer to the specific manufacturer's instructions.
a. Sample and Standard Preparation:
-
Prepare SAH standards and samples as per the kit's instructions, which may involve dilution.[5]
-
Add 50 µL of the prepared standards and samples to the appropriate wells of the SAH-coated microplate.[5]
b. Immunoassay:
-
Add 50 µL of the diluted anti-SAH antibody to each well.[5]
-
Incubate the plate for 1-2 hours at room temperature on an orbital shaker.[5]
-
Wash the wells three to five times with the provided wash buffer.[5]
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate.[5]
-
Repeat the washing step.[10]
c. Detection and Quantification:
-
Add the TMB substrate and incubate in the dark until color develops.[2]
-
Add the stop solution to each well to terminate the reaction.[2]
-
Read the absorbance at 450 nm using a microplate reader.[2]
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations to determine the SAH concentration in the samples.[3]
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context of SAH, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Rapid Immunoassay for S-adenosylhomocysteine In Plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Methyltransferase Assays: Mitigating Inter-Assay Variability with SAH-d4 Internal Standard
For researchers, scientists, and drug development professionals engaged in the study of methyltransferases, achieving accurate and reproducible quantification of S-adenosylhomocysteine (SAH) is paramount. As the product of all S-adenosylmethionine (SAM)-dependent methylation reactions, SAH levels are a critical indicator of enzyme activity. However, inter-assay variability can significantly compromise the reliability of these measurements. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when coupled with a deuterated internal standard, SAH-d4, for minimizing variability and ensuring data integrity.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative bioanalysis by LC-MS/MS.[1][2] This is due to its ability to mimic the analyte of interest (SAH) throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. By co-eluting with the native SAH, this compound effectively normalizes for variations in sample preparation, matrix effects, and instrument response, thereby significantly enhancing the accuracy and precision of the measurement.[2]
Minimizing Variability: A Performance Comparison
The precision of an analytical method is typically assessed by its coefficient of variation (CV), with lower values indicating higher precision. Inter-assay CV, which measures the variability between different analytical runs on different days, is a crucial parameter for the long-term reliability of an assay. Studies employing deuterated internal standards for SAH quantification consistently report low inter-assay variability.
| Analytical Method | Internal Standard | Inter-Assay CV (%) for SAH | Key Advantages |
| LC-MS/MS | This compound | 8.3 [3] | High specificity, sensitivity, and precision. Effectively mitigates matrix effects. |
| LC-MS/MS | SAH-d5 | 8.4 - 9.8[4][5] | Similar performance to this compound, demonstrating the robustness of deuterated standards. |
| ELISA | N/A | Typically >15 (manufacturer data) | High throughput, no mass spectrometer required. |
As the data indicates, LC-MS/MS methods utilizing a deuterated internal standard exhibit significantly lower inter-assay variability compared to alternative methods like ELISA. While ELISA offers the advantage of higher throughput, its susceptibility to cross-reactivity and matrix effects can lead to compromised precision and accuracy.[1] The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS workflow provides the most robust and reliable approach for the quantification of SAH.
Experimental Workflow and Signaling Pathway
The quantification of SAH is a key step in understanding the methylation cycle, a fundamental biological process. The following diagrams illustrate the experimental workflow for SAH analysis using LC-MS/MS with a this compound internal standard, and the central role of SAH in the methionine cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation and Comparison of Aneurysmal Subarachnoid Hemorrhage Grading Scales in Angiogram-Negative Subarachnoid Hemorrhage Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Succinic Acid: Focus on Linearity and Methodological Approaches
For Researchers, Scientists, and Drug Development Professionals
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical analyte in metabolic research and a biomarker for various pathological conditions, including succinic aciduria. Accurate and precise quantification of succinic acid in biological matrices is paramount for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comparative overview of common analytical methods for succinic acid detection, with a special emphasis on the linearity of detection using a deuterated internal standard (SAH-d4, i.e., succinic acid-d4) in mass spectrometry-based methods, alongside alternative analytical techniques.
Data Presentation: A Comparative Analysis of Succinic Acid Quantification Methods
The selection of an appropriate analytical method for succinic acid quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics, particularly the linearity, of three widely used methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., ¹³C₄-Succinic Acid) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | >0.999[1][2] | >0.99[3] | 0.9988 - >0.99[4] |
| Linear Range | 1.0 - 135.5 µM[1][2] | 50 - 100% w/w (for silyl esters)[5][6] | 0.5 - 50 mM |
| Limit of Detection (LOD) | <60 nM | Not explicitly stated for succinic acid, but generally in the low ng range. | 0.13 - 0.33 mM[7] |
| Limit of Quantification (LOQ) | 0.5 ng/mL in complex matrices[8] | Not explicitly stated for succinic acid. | 0.5 - 1.0 mM[7] |
| Internal Standard | Succinic Acid-d4 (this compound) or ¹³C₄-Succinic Acid[1][2][8] | Often an analog not naturally present in the sample, e.g., pimelic acid.[5] | Can be an external or internal standard (e.g., succinic acid itself in some applications).[7] |
| Derivatization | Not typically required. | Required (e.g., silylation).[5][9][10][11] | Not required. |
| Specificity | High | High | Moderate to Low (potential for interferences).[7] |
Experimental Protocols: Methodologies for Succinic Acid Quantification
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlines of the methodologies for the three compared analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Deuterated Internal Standard
This method is considered the gold standard for its high sensitivity and specificity. The use of a deuterated internal standard, such as succinic acid-d4 (this compound) or ¹³C₄-succinic acid, corrects for matrix effects and variations during sample preparation and analysis.[12]
a) Sample Preparation (for Plasma/Serum):
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum, urine), add a known concentration of the deuterated internal standard (e.g., ¹³C₄-succinic acid).[1][2]
-
Precipitate proteins by adding a solvent like methanol or by using trichloroacetic acid.[13]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
b) Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape.[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is typical for detecting organic acids.[1][2]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both succinic acid and the deuterated internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and is a powerful tool for metabolomic analysis. A key step in the analysis of non-volatile compounds like succinic acid is derivatization to make them volatile.
a) Sample Preparation and Derivatization:
-
Extract succinic acid from the biological sample using a suitable solvent.
-
Dry the extract completely, as silylation reagents are sensitive to moisture.[11]
-
Add a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert succinic acid to its volatile trimethylsilyl (TMS) ester.[9][10][11]
-
Heat the mixture to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
b) Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a capillary column.
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is often used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injector: Split/splitless or a programmable temperature vaporization (PTV) injector.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron ionization (EI) is standard.
-
Data Acquisition: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective method, though it generally has lower sensitivity and specificity compared to mass spectrometry-based methods.
a) Sample Preparation:
-
Sample preparation may involve filtration to remove particulates.
-
For complex matrices like wine or biological fluids, a solid-phase extraction (SPE) step may be necessary to remove interferences.[4]
-
The sample is then directly injected into the HPLC system.
b) Instrumentation and Conditions:
-
Liquid Chromatograph: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column or a specialized column for organic acids.[4]
-
Mobile Phase: An acidic aqueous mobile phase is used to ensure succinic acid is in its protonated form for retention on a reversed-phase column. A common mobile phase is a dilute solution of an acid like phosphoric acid.[4][7]
-
Detection: UV detection is typically performed at a low wavelength, such as 210 nm, where carboxylic acids exhibit some absorbance.[4][7]
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological significance of succinic acid, the following diagrams are provided.
References
- 1. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Succinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | Semantic Scholar [semanticscholar.org]
- 11. lmaleidykla.lt [lmaleidykla.lt]
- 12. benchchem.com [benchchem.com]
- 13. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for High-Precision Bioanalysis: SAH-d4 vs. 13C-Labeled SAH as Internal Standards
In the pursuit of accurate and reliable quantification of S-Adenosylhomocysteine (SAH) in complex biological matrices, the choice of an appropriate internal standard is a critical determinant of data quality. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between two common types of SILs for SAH: deuterium-labeled SAH (SAH-d4) and carbon-13-labeled SAH (¹³C-SAH), supported by experimental data and detailed methodologies.
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it experiences the same extraction recovery, ionization efficiency, and chromatographic retention.[1] This allows it to accurately correct for variations throughout the analytical process. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent isotopic properties can lead to significant performance differences.
Key Performance Differences: The Isotope Effect
A primary challenge with deuterium-labeled internal standards is the "isotope effect".[2] The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated standard (this compound) to elute slightly earlier than the unlabeled SAH during liquid chromatography (LC).[1][2] This chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising the accuracy of quantification, with one study noting a 40% error in an example due to this mismatched retention time.[1][3]
In contrast, ¹³C-labeled internal standards, such as ¹³C₅-SAH, typically co-elute perfectly with the analyte.[1] The mass difference between ¹²C and ¹³C is relatively smaller and has a negligible impact on the physicochemical properties that govern chromatographic retention.[4] This perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects in the mass spectrometer's ion source, leading to more reliable and reproducible quantification.[1][5]
Quantitative Performance Comparison
| Performance Parameter | Deuterium-Labeled IS (e.g., d5-SAH) | 13C-Labeled IS (e.g., ¹³C₅-SAH) | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte.[1][6] | Typically co-elutes perfectly with the analyte.[1][7] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1] |
| Inter-day Precision (% CV) | 8.4 - 9.8[8] | < 13[9] | Both standards can achieve acceptable precision, though ¹³C-IS often shows better reproducibility in complex matrices.[5] |
| Inter-day Accuracy (%) | 97.9 - 99.3[8] | 98 - 105[9] | ¹³C-IS generally leads to higher accuracy due to better correction for matrix effects.[10] |
| Correction for Matrix Effects | Can be compromised due to chromatographic separation from the analyte.[1][11] | Excellent at correcting for matrix effects due to identical elution profiles.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[10] |
| Isotopic Stability | Deuterium atoms can sometimes be prone to exchange, especially if located on exchangeable sites.[3][12] | Carbon-13 labels are highly stable and not subject to exchange.[13][14] | ¹³C-labeling offers greater stability, ensuring the integrity of the internal standard throughout the analytical process. |
Note: The performance of an internal standard can vary depending on the specific LC-MS/MS method, instrumentation, and sample matrix. The values presented here are for comparative purposes based on published literature.
Experimental Protocols
A generalized experimental workflow for the quantification of SAH in plasma using a stable isotope-labeled internal standard is outlined below. This protocol can be adapted for either this compound or ¹³C-SAH.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (either this compound or ¹³C-SAH) in an appropriate solvent (e.g., 0.1% formic acid).
-
Vortex the sample for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone to precipitate proteins.[9]
-
Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.[9]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatography: Employ a suitable reversed-phase or HILIC column to achieve chromatographic separation. The mobile phase composition and gradient should be optimized to ensure good peak shape and resolution for SAH.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both SAH and the internal standard.
-
Quantification: Determine the concentration of SAH by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of SAH and a fixed concentration of the internal standard.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for SAH quantification.
Caption: Chromatographic behavior of labeled standards.
Conclusion
While both this compound and ¹³C-labeled SAH can be used to develop quantitative bioanalytical methods, the evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision. The near-perfect co-elution of ¹³C-SAH with the native analyte minimizes the risk of analytical errors arising from matrix effects, a critical advantage when working with complex biological samples. For the most demanding applications in research and drug development, the investment in ¹³C-labeled SAH is highly recommended to ensure the generation of robust and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. benchchem.com [benchchem.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
Navigating the Lower Limits of S-Adenosylhomocysteine (SAH) Detection and Quantification with Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the accurate measurement of S-Adenosylhomocysteine (SAH), a critical intermediate in cellular methylation reactions, is paramount. As a potent inhibitor of methyltransferases, the intracellular concentration of SAH and the S-adenosylmethionine (SAM) to SAH ratio are key indicators of a cell's methylation capacity. Dysregulation of SAH levels has been implicated in a variety of pathological conditions, making its precise quantification essential for both fundamental research and clinical applications.[1]
This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for SAH using its deuterated internal standard, SAH-d4, and other stable isotope-labeled internal standards. The use of such internal standards is considered the gold standard in LC-MS/MS analysis as they exhibit nearly identical physicochemical properties to the analyte, ensuring accurate correction for matrix effects and ionization efficiency.[2]
Performance Comparison: LOD and LOQ for SAH
The following table summarizes the limits of detection and quantification for SAH achieved by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, utilizing deuterated or stable isotope-labeled internal standards.
| Analyte | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Biological Matrix | Reference |
| SAH | SAH-d5 | 8 nmol/l | 16 nmol/l | LC-MS/MS | Human EDTA Plasma | [3] |
| SAH | 13C5-SAH | 1 nM | 3 nM | LC-MS/MS | Plasma, Urine, Cell Lysate | [4] |
| SAH | This compound | Not Specified | Not Specified | LC-ESI-MS/MS | Plasma | |
| SAH | Not Specified | 10-6 mol L-1 | Not Specified | HPLC-UV | Not Specified | [5] |
| SAH | Not Specified | 15 nM | Not Specified | LC-MS/MS | Mouse Tissues | [6] |
Experimental Protocols
The methodologies employed to achieve the sensitive detection and quantification of SAH typically involve sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A common technique for extracting SAH from biological matrices is protein precipitation.
-
To a 200 µL plasma sample in a microfuge tube, add 50 µL of the internal standard solution (e.g., 5 µmol/L of SAH-d5 in 0.1% formic acid).[2]
-
Vortex the sample for 5 minutes and incubate at 4°C for 10 minutes.[2]
-
Add 550 µL of ice-cold acetone to precipitate the proteins.[2]
-
Vortex for another 10 minutes and incubate at 4°C for an additional 10 minutes.[2]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]
-
The resulting supernatant is then transferred for LC-MS/MS analysis.
Alternatively, a simpler method involves combining 20 µL of a plasma sample with 180 µL of an internal standard solution and filtering by ultracentrifugation through a 10 kd MW cutoff membrane.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The prepared sample is injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation : Reverse-phase liquid chromatography is typically used to separate SAH from other components in the sample.[4]
-
Mass Spectrometry : A mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. The instrument is set to select the protonated molecular ion [M+H]+ of each compound in the first quadrupole (Q1).[3] These ions are then fragmented in the second quadrupole (Q2), and characteristic product ions are selected in the third quadrupole (Q3) for quantification.[3]
Key MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| SAH | 385.1 | 136.2 |
| SAH-d5 | 390.0 | 137.2 |
| This compound | 389.1 | 138.1 |
Data sourced from multiple references.[3][7]
Analytical Workflow for SAH Quantification
The following diagram illustrates the general workflow for the quantification of SAH using a deuterated internal standard by LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis of SAH.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to S-Adenosyl-L-homocysteine (SAH) Quantification: A Comparison of Immunoassay Kits and the Gold Standard LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of S-adenosyl-L-homocysteine (SAH) is paramount. As a key modulator of methylation, the cellular concentration of SAH and its ratio relative to S-adenosyl-L-methionine (SAM) serve as critical indicators of cellular methylation capacity. Dysregulation of this ratio has been implicated in a host of pathologies, making its precise measurement a focal point of many research endeavors.
This guide provides an objective comparison of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for SAH quantification and contrasts their performance with the gold standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with internal standards.
At a Glance: ELISA vs. LC-MS/MS for SAH Quantification
For high-throughput screening of numerous samples where cost and ease of use are primary considerations, an ELISA may be a suitable choice. However, for studies demanding the highest accuracy, specificity, and sensitivity, particularly in clinical research and biomarker validation, LC-MS/MS is the recommended methodology.[1]
Performance Comparison of Commercially Available SAH ELISA Kits
While direct, peer-reviewed, head-to-head comparisons of commercial SAH ELISA kits are not extensively published, a comparative summary can be compiled from manufacturer-provided data. It is important to note that performance can vary based on the sample matrix and experimental conditions.
| Feature | Cell Biolabs, Inc. (MET-5151) | Creative Diagnostics (DEIA-FN1319) | MyBioSource (MBS169603) | ELK Biotechnology (ELK8625) |
| Assay Type | Competitive ELISA[2] | Competitive ELISA[3] | Competitive ELISA[4] | Competitive Inhibition |
| Detection Sensitivity | 0.2 µM[2][5] | 0.2 µM[3] | Not explicitly stated | 43.4 ng/mL |
| Detection Range | Not explicitly stated | Not explicitly stated | Not explicitly stated | 78.13-5000 ng/mL[6] |
| Sample Types | Plasma, serum, lysates, other biological fluids[2][5] | Plasma, serum, lysates, other biological fluids[3] | Plasma, serum, lysates, other biological fluids[4] | Serum, plasma, cell lysates, cell culture supernates, other biological fluids[6] |
| Intra-assay Precision | Not explicitly stated | Not explicitly stated | Not explicitly stated | CV% <8%[6] |
| Inter-assay Precision | Not explicitly stated | Not explicitly stated | Not explicitly stated | CV% <10%[6] |
The Gold Standard: LC-MS/MS with Internal Standards
LC-MS/MS is widely recognized for its superior sensitivity and specificity in quantifying small molecules like SAH from complex biological matrices.[1] The use of a stable isotope-labeled (SIL) internal standard is crucial for this method, as it corrects for variability during sample preparation and analysis, thereby enhancing accuracy and precision.
Performance Characteristics of SAH Quantification by LC-MS/MS
| Parameter | Reported Performance |
| Sensitivity (LLOQ) | 0.5 - 16 nM |
| Accuracy (% Recovery) | 92.7% to 104.6% |
| Precision (%CV) | Inter-day: 8.4 - 9.8%, Intra-assay: <13%[7] |
| Linearity | 12.5 - 5000 nmol/L |
Commonly Used Internal Standards for SAH Quantification
| Internal Standard | Isotopic Label | Mass Transition (m/z) |
| d5-SAH | Deuterium (D5) | 390.0 → 137.2 |
| ¹³C₅-SAH | Carbon-13 (¹³C₅) | 390.3 → 136.3 |
| d4-SAH | Deuterium (D4) | 389.1 → 138.1 |
The Biological Context: The Methionine Cycle
S-adenosyl-L-homocysteine is a key intermediate in the methionine cycle, a fundamental metabolic pathway essential for cellular methylation reactions.
Caption: The central role of SAH in the methionine cycle.
Experimental Workflows
The following diagrams illustrate the generalized workflows for SAH quantification using a competitive ELISA kit and an LC-MS/MS method with an internal standard.
SAH Competitive ELISA Workflow
Caption: Generalized workflow for a competitive SAH ELISA.
LC-MS/MS with Internal Standard Workflow
Caption: General workflow for SAH quantification by LC-MS/MS.
Detailed Experimental Protocols
General Protocol for a Competitive SAH ELISA Kit
This protocol is a generalized procedure and should be adapted based on the specific manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, according to the kit manual.
-
Standard Curve Preparation: Create a serial dilution of the provided SAH standard to generate a standard curve.
-
Sample Addition: Pipette standards and samples into the appropriate wells of the SAH-coated microplate.
-
Antibody Addition: Add the HRP-conjugated anti-SAH antibody to each well.
-
Incubation: Incubate the plate for the time and temperature specified in the protocol to allow for competitive binding.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well, which will react with the HRP to produce a color change.
-
Incubation: Incubate the plate in the dark to allow for color development. The color intensity will be inversely proportional to the amount of SAH in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the SAH concentration in the samples by interpolating their absorbance values from the standard curve.
General Protocol for SAH Quantification by LC-MS/MS
This protocol outlines a general procedure for SAH quantification in plasma and may require optimization for different sample types and instrumentation.
-
Sample Preparation:
-
To 100 µL of plasma, standard, or quality control sample, add 50 µL of the internal standard solution (e.g., 5 µmol/L d5-SAH in 0.1% formic acid).
-
Vortex the mixture for 1 minute.
-
Add 400 µL of ice-cold acetone to precipitate proteins.
-
Vortex for 5 minutes and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for SAH and the chosen internal standard (e.g., SAH: m/z 385.1 → 136.2; d5-SAH: m/z 390.0 → 137.2).
-
-
Data Analysis:
-
Integrate the peak areas for both SAH and the internal standard.
-
Calculate the peak area ratio of SAH to the internal standard for all samples, standards, and quality controls.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of SAH in the samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. biocompare.com [biocompare.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of SAH-d4: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the proper disposal of S-Adenosyl-L-homocysteine-d4 (SAH-d4), a deuterated internal standard utilized in sensitive analytical quantification. Adherence to these guidelines is critical for mitigating risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. A thorough review of the manufacturer's Safety Data Sheet (SDS) is the first and most critical step.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including safety glasses or goggles, chemical-resistant gloves (such as nitrile or rubber), and a laboratory coat.[1]
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Spill Management: In the event of a spill, immediately contain the material using an inert absorbent, such as sand, earth, or vermiculite. The absorbed material should be collected and placed into a clearly labeled, sealed container designated for chemical waste.[1][2] Crucially, prevent any spillage from entering drains or waterways.[1]
Waste Characterization and Regulatory Compliance
Proper disposal is dictated by the characterization of the waste material. A substance is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound itself may not be explicitly listed as a hazardous waste, it is often dissolved in solvents for experimental use. The properties of the solvent will likely govern the hazardous nature of the waste solution. For instance, if this compound is prepared in a flammable solvent, the resulting mixture is classified as hazardous waste.[1]
Disposal regulations can vary significantly depending on federal, state, and local laws.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) office is a mandatory step. The EHS office will provide specific guidance on waste collection, labeling, and pickup procedures tailored to your location and facility.
Step-by-Step Disposal Protocol
The following is a generalized, procedural framework for the disposal of this compound. This protocol must be adapted to comply with the specific requirements of your institution.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "S-Adenosyl-L-homocysteine-d4". If dissolved in a solvent, the solvent and its approximate concentration must also be listed.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure the use of secondary containment to prevent the spread of material in case of a leak.[1]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department.
-
Quantitative Data Summary
| Property | Data | Reference |
| Molecular Formula | C₁₄H₁₆D₄N₆O₅S | [3] |
| Molecular Weight | 388.4 g/mol | [3] |
| Solubility in DMSO | ~5 mg/ml | [4] |
| Solubility in DMF | ~1 mg/ml | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years (at -20°C) | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Final Disposal Methods
The ultimate disposal of chemical waste is handled by licensed hazardous material disposal companies. Common methods include:
-
Incineration: This is a frequent method for organic compounds. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[5]
-
Landfill: Solid chemical waste may be disposed of in specially designed hazardous waste landfills.[6]
It is the responsibility of the waste generator to ensure that the material is properly characterized and prepared for collection by a certified disposal facility.
By adhering to these procedures and maintaining open communication with your institution's safety office, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for SAH-d4
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling S-Adenosylhomocysteine-d4 (SAH-d4). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an internal standard for the quantification of S-Adenosylhomocysteine (SAH), requires careful handling due to its potential hazards.[1][2][3] Although its toxicological properties have not been exhaustively studied, it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is mandatory. The following table outlines the required equipment and its specific purpose.
| PPE Category | Component | Specification & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Remove and replace immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. | Work should be conducted in a chemical fume hood or with local exhaust ventilation to control airborne levels.[4] Avoid breathing dust, fumes, or vapors.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is -20°C.[5]
2. Preparation and Handling:
-
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[4]
-
Avoid prolonged or repeated exposure.[4]
-
Do not eat, drink, or smoke in the laboratory.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains or waterways.
Emergency Protocols: Immediate First Aid Measures
In case of accidental exposure, immediate action is crucial.[4]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |
Visualizing Safe Handling and Emergency Response
To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the appropriate response to an accidental spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
